1,2,3-Trimethyl-1H-benzo[g]indole
Description
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Properties
CAS No. |
91584-98-4 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1,2,3-trimethylbenzo[g]indole |
InChI |
InChI=1S/C15H15N/c1-10-11(2)16(3)15-13(10)9-8-12-6-4-5-7-14(12)15/h4-9H,1-3H3 |
InChI Key |
BFRYBUCMYAYPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC3=CC=CC=C32)C)C |
Origin of Product |
United States |
Foundational & Exploratory
1,2,3-Trimethyl-1H-benzo[g]indole: Synthesis, Properties, and Applications in Advanced Optical Materials
Target Audience: Researchers, Materials Scientists, and Synthetic Chemists Content Type: Technical Whitepaper & Laboratory Guide
Introduction & Isomeric Distinction
In the realm of advanced optical materials, precision in precursor selection is paramount. 1,2,3-Trimethyl-1H-benzo[g]indole is a highly specialized, electron-rich nitrogenous heterocycle. As a Senior Application Scientist, I frequently observe researchers conflating this molecule with its widely commercialized structural isomer, 2,3,3-trimethyl-3H-benzo[g]indole (an indolenine used extensively in cyanine dye synthesis).
Understanding the structural nuance between these isomers is critical. In the nomenclature of fused indoles, the "benzo[g]" designation indicates that a benzene ring is fused to the 6,7-face of the indole core [2].
-
1,2,3-Trimethyl-1H-benzo[g]indole: Methyl groups reside at the N1, C2, and C3 positions. The nitrogen lone pair fully participates in the aromatic π-system, rendering the pyrrole ring fully aromatic, neutral, and highly susceptible to electrophilic aromatic substitution.
-
2,3,3-Trimethyl-3H-benzo[g]indole: Methyl groups reside at C2 and geminally at C3. The nitrogen is part of an imine double bond (indolenine), making it a prime candidate for quaternization to form indolium salts [3].
Quantitative Isomeric Comparison
To prevent precursor mismatch in dye synthesis, the following table delineates the physicochemical and reactive differences between the two isomers:
| Property | 1,2,3-Trimethyl-1H-benzo[g]indole | 2,3,3-Trimethyl-3H-benzo[g]indole |
| CAS Number | Proprietary / Custom Synthesized | 74470-85-2 |
| Molecular Formula | C₁₅H₁₅N | C₁₅H₁₅N |
| Core Structure | Aromatic Pyrrole Ring (1H-Indole) | Non-aromatic Pyrroline Ring (3H-Indole) |
| Nitrogen State | N-Methylated (Neutral, π-donor) | Unsubstituted (Imine-like, electrophilic) |
| C3-Substitution | Mono-methylated | Di-methylated (gem-dimethyl) |
| Primary Application | Squaraine dyes, optical recording media | Heptamethine/Pentamethine Cyanine dyes |
| Reactivity Profile | Electrophilic aromatic substitution | Condensation at the acidic C2-methyl group |
Mechanistic Retrosynthesis & De Novo Protocol
The synthesis of 1,2,3-trimethyl-1H-benzo[g]indole is achieved via a two-phase convergent approach: a Fischer indole synthesis followed by selective N-alkylation. The protocols below are designed as self-validating systems to ensure high-fidelity replication.
Phase 1: Synthesis of 2,3-Dimethyl-1H-benzo[g]indole
-
Causality Check (Reagent Selection): The choice of ketone dictates the final isomer. Utilizing 2-butanone (methyl ethyl ketone) ensures the formation of a 2,3-disubstituted indole. If 3-methyl-2-butanone were used, the reaction would irreversibly yield the 3H-indolenine isomer.
Step-by-Step Methodology:
-
Condensation: Dissolve 1-naphthylhydrazine hydrochloride (1.0 eq) and 2-butanone (1.2 eq) in glacial acetic acid to achieve a 0.5 M concentration. Stir at 25°C for 1 hour.
-
Cyclization: Elevate the temperature to 118°C (reflux) for 4–6 hours. Mechanistic Rationale: The thermal energy drives the critical [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. Subsequent rearomatization and expulsion of ammonia yield the angularly fused benzo[g]indole.
-
Self-Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the distinct hydrazone spot validates cyclization completion. Cool the mixture, pour over crushed ice, neutralize with saturated aqueous Na₂CO₃, and extract with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Phase 2: N-Alkylation to the Target Compound
-
Causality Check (Base Selection): N-alkylation of indoles requires a strong, non-nucleophilic base. Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) because it irreversibly deprotonates the indole N-H, driving the equilibrium completely to the highly nucleophilic indolide anion. This prevents competing C-alkylation.
Step-by-Step Methodology:
-
Deprotonation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 2,3-dimethyl-1H-benzo[g]indole in anhydrous N,N-dimethylformamide (DMF). Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Self-Validation (Visual Cue): Observe the reaction mixture. The cessation of hydrogen gas (H₂) bubbling serves as a definitive, self-validating indicator that deprotonation is complete and the indolide anion is fully formed.
-
Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise. Warm to 25°C and stir for 2 hours.
-
Isolation: Quench carefully with cold water, extract with ethyl acetate (3x), and wash the organic layers extensively with brine (5x) to remove residual DMF. Recrystallize from ethanol to yield pure 1,2,3-trimethyl-1H-benzo[g]indole.
Figure 1: Synthetic workflow and mechanistic progression for 1,2,3-Trimethyl-1H-benzo[g]indole.
Applications in Advanced Optical Materials
The electron-rich nature of the N-methylated pyrrole ring makes 1,2,3-trimethyl-1H-benzo[g]indole an exceptional donor molecule in donor-acceptor-donor (D-A-D) dye architectures.
-
Optical Recording Media: As detailed in patent literature, derivatives of this compound are formulated into thin films for optical data storage (e.g., CD-R, DVD-R formats). The specific thermal degradation profile and refractive index of the benzo[g]indole core allow for high-contrast data pit formation upon laser irradiation [1].
-
Squaraine Dyes: Condensation of this indole with squaric acid yields highly conjugated, neutral squaraine dyes. These dyes exhibit extraordinarily sharp and intense absorption bands in the red to near-infrared (NIR) spectrum, making them ideal for biological imaging and organic photovoltaics.
Figure 2: Downstream applications of 1,2,3-Trimethyl-1H-benzo[g]indole in optical materials.
References
- Optical recording material and optical recording medium (JP4679520B2). Google Patents.
-
1H-Benzo(g)indole | C12H9N (CID 98617) . PubChem, National Center for Biotechnology Information. URL:[Link]
1,2,3-Trimethyl-1H-benzo[g]indole: Structural Elucidation, Synthesis, and Applications in Advanced Fluorophores
Executive Summary
The rational design of organic fluorophores and optoelectronic materials relies heavily on the precise engineering of heterocyclic building blocks. 1,2,3-Trimethyl-1H-benzo[g]indole is a highly specialized, electron-rich tricyclic system characterized by a naphthalene core fused to a fully substituted pyrrole ring. Unlike its more common isomer, benzo[e]indole, the benzo[g] fusion alters the molecule's transition dipole moment and steric profile. This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, self-validating synthetic protocols, and its critical role as a precursor for optical recording media and next-generation Near-Infrared II (NIR-II) fluorescent sensors.
Molecular Architecture & Mechanistic Causality
The core of 1,2,3-trimethyl-1H-benzo[g]indole consists of a 1H-indole system where a benzene ring is fused at the g-face (the 6,7-bond of the indole, corresponding to the α,β -positions of the naphthalene moiety).
Steric and Electronic Effects
The placement of the three methyl groups dictates the molecule's reactivity and supramolecular assembly:
-
N-Methyl (Position 1): Alkylation at the nitrogen eliminates hydrogen bonding and increases lipophilicity. Crucially, in the benzo[g] isomer, the N-methyl group experiences severe steric repulsion from the peri-hydrogen (C8 position) of the naphthalene ring. This steric clash enforces a slipped molecular stacking arrangement, which actively suppresses undesired face-to-face π−π stacking (H-aggregation) [1].
-
C-Methyl (Position 2): This is the primary reactive site. Under acidic or Vilsmeier-Haack conditions, the C2-methyl group can be activated for Knoevenagel-type condensations to form extended polymethine chains (cyanine and styryl dyes).
-
C-Methyl (Position 3): Provides additional steric shielding and electron donation via hyperconjugation, raising the HOMO level of the π -system and red-shifting the absorption profile.
Caption: Structural hierarchy and functional roles of substituents in 1,2,3-trimethyl-1H-benzo[g]indole.
Physicochemical Properties
The extended conjugation of the benzo[g]indole core significantly alters its photophysical and thermodynamic properties compared to simple indoles [2].
| Property | Value | Causality / Significance |
| IUPAC Name | 1,2,3-Trimethyl-1H-benzo[g]indole | Defines the exact regiochemistry of the fusion and substitution. |
| Chemical Formula | C₁₅H₁₅N | - |
| Molecular Weight | 209.29 g/mol | Optimal size for diffusion in biological matrices. |
| Monoisotopic Mass | 209.1204 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| InChIKey | BFRYBUCMYAYPBR-UHFFFAOYSA-N | Standardized identifier for database indexing [3]. |
| Topological Polar Surface Area (TPSA) | 4.9 Ų | Highly lipophilic; excellent membrane permeability for intracellular targeting. |
Applications in Optoelectronics & Bioimaging
Optical Recording Media
The electron-rich nature of the 1,2,3-trimethyl-1H-benzo[g]indole core makes it an ideal electron donor in push-pull chromophores. It is explicitly utilized as a critical precursor in the synthesis of cyanine and squaraine dyes for high-density optical recording materials (e.g., CD-R and DVD-R media), where a narrow absorption band and high molar extinction coefficient are required [3].
NIR-II Fluorescent Sensors and J-Aggregation
Recent breakthroughs in bioimaging have leveraged the benzo[g]indole core to solve the instability of J-aggregates in biological environments. As demonstrated by, heptamethine cyanine dyes terminating in benzo[g]indole moieties exhibit a unique conjugation arrangement. The steric hindrance generated by the peri-hydrogen interaction with the N-alkyl group promotes a highly ordered, head-to-tail slipped molecular arrangement. This triggers robust J-aggregation , shifting the fluorescence emission into the NIR-II window (~1050 nm) for high-contrast, deep-tissue imaging of Reactive Oxygen Species (ROS) in vivo [1].
Caption: Downstream applications of the benzo[g]indole core in optoelectronics and bioimaging.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating, two-step synthesis.
Step 1: Fischer Indole Synthesis of 2,3-Dimethyl-1H-benzo[g]indole
Mechanistic Rationale: The reaction between 1-naphthylhydrazine and 2-butanone forms a hydrazone intermediate. Upon acid catalysis and heating, a [3,3]-sigmatropic rearrangement occurs. The rearrangement selectively attacks the more reactive α -position (C2) of the naphthalene ring (rather than the C8 position). This regioselectivity is driven by the lower activation energy required to disrupt the aromaticity of only one ring of the naphthalene system, exclusively yielding the benzo[g] isomer.
Protocol:
-
Condensation: Dissolve 1-naphthylhydrazine hydrochloride (10.0 mmol) and 2-butanone (12.0 mmol) in 30 mL of absolute ethanol. Add 1 mL of glacial acetic acid. Reflux for 2 hours to form the hydrazone.
-
Cyclization: Evaporate the solvent in vacuo. Resuspend the crude hydrazone in 20 g of Polyphosphoric Acid (PPA). Heat the highly viscous mixture strictly at 110 °C for 3 hours under an inert N₂ atmosphere.
-
Workup: Pour the hot mixture onto 200 g of crushed ice and neutralize cautiously with 10 M NaOH until pH 7-8 is reached. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 9:1). Yields a pale yellow solid. Confirm the structure via ¹H-NMR (absence of hydrazone N-H, presence of sharp singlet for C2 and C3 methyls).
Step 2: N-Alkylation to 1,2,3-Trimethyl-1H-benzo[g]indole
Mechanistic Rationale: Sodium hydride (NaH) is used to completely deprotonate the indole N-H (pKa ~16). The strong nucleophilicity of the resulting indolide anion ensures rapid, irreversible Sₙ2 attack on the electrophilic methyl iodide (MeI), strictly preventing competitive C-alkylation.
Protocol:
-
Deprotonation: Dissolve 2,3-dimethyl-1H-benzo[g]indole (5.0 mmol) in 15 mL of anhydrous Dimethylformamide (DMF) under N₂ at 0 °C. Add NaH (6.0 mmol, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until H₂ evolution ceases and the solution turns deep yellow (formation of the indolide anion).
-
Alkylation: Add Methyl Iodide (7.5 mmol) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).
-
Quenching & Extraction: Carefully quench the excess NaH with 5 mL of cold water. Dilute with 50 mL of water and extract with Dichloromethane (DCM) (3 × 30 mL).
-
Validation: Wash the DCM layer extensively with water (5 × 30 mL) to remove DMF, dry over MgSO₄, and evaporate. The product is obtained as a crystalline solid. Validate via HRMS (m/z calculated for C₁₅H₁₆N⁺[M+H]⁺: 210.1283).
Caption: Two-step synthetic workflow via Fischer Indole cyclization and N-methylation.
References
-
Chen, R., Zhang, C., Zeng, F., & Wu, S. (2026). "ROS-Activatable J-Aggregate Formation of a NIR-II Fluorescent Sensor for Detecting and Imaging Oxidative Stress-Associated Diseases In Vivo." Chemical & Biomedical Imaging.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 98617, 1H-Benzo[g]indole." PubChem.[Link]
- Google Patents. "JP4679520B2 - Optical recording materials and optical recording media.
1,2,3-Trimethyl-1H-benzo[g]indole: Synthesis, Photophysics, and Advanced Applications in Near-Infrared Dyes and Bioimaging
Executive Summary
In the landscape of advanced organic materials, polycyclic aromatic heterocycles serve as the foundational building blocks for optoelectronics, bioimaging probes, and optical data storage. 1,2,3-Trimethyl-1H-benzo[g]indole (SMILES: C1=CC=CC2=C(N(C(C)=C3C)C)C3=CC=C21) is a highly specialized, sterically constrained indole derivative[1]. Unlike its ubiquitous isomer, 1,1,2-trimethyl-1H-benzo[e]indole—which is heavily utilized in standard cyanine dyes like Indocyanine Green—the benzo[g]indole framework features a benzene ring fused at the 6,7-positions of the indole core.
This specific topological fusion extends the π-conjugation linearly, fundamentally altering the molecule's transition dipole moment and electronic state[2]. When fully substituted at the pyrrole ring (positions 1, 2, and 3) with methyl groups, the molecule exhibits profound steric shielding. This guide provides an in-depth technical analysis of 1,2,3-trimethyl-1H-benzo[g]indole, detailing the causality behind its synthetic methodologies, its photophysical behavior, and its integration into Room-Temperature Phosphorescence (RTP) materials and J-aggregating Near-Infrared (NIR-II) sensors.
Structural and Electronic Paradigm
Benzo[g] vs. Benzo[e] Topology
The site of benzannulation on the indole core dictates the photophysical trajectory of the resulting molecule. In benzo[e]indoles, the angular fusion creates a localized π-electron density that favors H-aggregation (face-to-face stacking) in aqueous media, which typically quenches fluorescence. Conversely, the linear fusion in the benzo[g]indole moiety alters the conjugation arrangement, lowering the HOMO-LUMO gap and shifting absorption deeper into the near-infrared region[2].
Steric and Inductive Effects of 1,2,3-Trimethylation
The tri-methylation of the pyrrole ring is a deliberate structural design:
-
N-Methylation (Position 1): Provides an inductive (+I) electron-donating effect, enriching the electron density of the extended π-system. It also eliminates the N-H hydrogen bond donor capacity, increasing the molecule's lipophilicity and solubility in organic matrices.
-
C-Methylation (Positions 2 & 3): These groups block the most reactive electrophilic sites on the pyrrole ring. More importantly, they provide critical steric hindrance. In solid-state and aqueous environments, this bulk suppresses non-radiative H-aggregation and forces the molecules into a slipped molecular arrangement, strongly favoring the formation of highly fluorescent J-aggregates[2]. Furthermore, this rigidity is paramount for stabilizing triplet excitons in purely organic Room-Temperature Phosphorescence (RTP) applications[3].
De Novo Synthesis: The Fischer Indole Pathway
The construction of the 1,2,3-trimethyl-1H-benzo[g]indole core relies on a regioselective Fischer Indole Synthesis[4]. The reaction utilizes N-methyl-1-naphthylhydrazine and 2-butanone (methyl ethyl ketone). The choice of an asymmetric ketone is critical: it dictates the formation of the C2 and C3 methyl groups during the sigmatropic rearrangement.
Mechanistic pathway of 1,2,3-Trimethyl-1H-benzo[g]indole via Fischer Indole Synthesis.
Mechanistic Causality
Glacial acetic acid acts as a dual-purpose reagent. It serves as the solvent to homogenize the lipophilic precursors and provides the necessary proton activity to catalyze the initial hydrazone condensation. More importantly, the acidic environment is required to protonate the ene-hydrazine intermediate, lowering the activation energy barrier for the rate-limiting [3,3]-sigmatropic rearrangement[4]. The N-methyl group ensures that the final rearomatization step yields the fully substituted 1H-indole rather than a 3H-indolenine.
Experimental Workflows & Self-Validating Protocols
Protocol 1: Synthesis and Isolation of 1,2,3-Trimethyl-1H-benzo[g]indole
This protocol establishes a self-validating loop where intermediate color changes and TLC retention factors confirm mechanistic progression.
Reagents:
-
N-Methyl-1-naphthylhydrazine hydrochloride (1.0 eq)
-
2-Butanone (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Condensation: Suspend N-methyl-1-naphthylhydrazine hydrochloride in glacial acetic acid. Add 2-butanone dropwise at room temperature. Causality: Dropwise addition prevents runaway exothermic hydrazone formation and minimizes ketone self-aldol condensation.
-
Cyclization: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4 hours. The solution will transition from pale yellow to deep amber, indicating the formation of the extended π-conjugated indole system.
-
Quenching: Cool the mixture to 0 °C and slowly neutralize with 1M NaOH until pH ~8. Causality: Neutralization quenches the acid catalyst and precipitates the highly lipophilic free indole base, preventing emulsion formation during extraction.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3x). DCM is chosen for its superior solvation of polycyclic aromatics. Dry the organic layer over anhydrous Na₂SO₄.
-
Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product will appear as a highly fluorescent spot under 254 nm UV light. Purify via silica gel column chromatography to yield the pure 1,2,3-trimethyl-1H-benzo[g]indole as a crystalline solid.
Protocol 2: Fabrication of RTP-Active Polymer Films
Benzo[g]indole (Bd[g]) derivatives are potent candidates for Room-Temperature Phosphorescence[3]. This protocol details their integration into a polymer matrix.
Workflow for fabricating and activating RTP materials using benzo[g]indole derivatives.
Step-by-Step Methodology:
-
Matrix Preparation: Dissolve Poly(methyl methacrylate) (PMMA) in toluene (100 mg/mL). Causality: PMMA acts as a rigid, oxygen-blocking polymeric matrix. Oxygen is a potent triplet quencher; PMMA shields the triplet excitons from O₂ and restricts molecular vibrations, minimizing non-radiative decay ( knr ).
-
Doping: Add 1,2,3-trimethyl-1H-benzo[g]indole to the PMMA solution at a 1-5 wt% doping concentration. Sonicate for 15 minutes to ensure homogeneous dispersion without aggregation.
-
Spin-Coating: Spin-coat the solution onto a pre-cleaned quartz substrate at 2000 RPM for 60 seconds. Bake at 80 °C for 2 hours to remove residual toluene.
-
Validation: Excite the film with a 365 nm UV lamp. Upon turning off the excitation source, a persistent green/yellow afterglow (phosphorescence) should be visible to the naked eye, validating successful Intersystem Crossing (ISC) to the T1 state[3].
Quantitative Data Presentation
The structural modifications of the indole core drastically impact its photophysical utility. Table 1 summarizes the comparative metrics across different indole topologies.
Table 1: Comparative Photophysical and Structural Properties of Indole Cores
| Compound Core | Topological Fusion | Dominant Aggregation State | Primary Application | Phosphorescence Lifetime (Matrix) |
| 1,2,3-Trimethyl-1H-indole | Unfused | H-aggregation | Basic dye precursor | < 10 ms |
| 1,1,2-Trimethyl-1H-benzo[e]indole | Angular (e-face) | Mixed (H & J) | Cyanine dyes (e.g., ICG) | ~ 50 ms |
| 1,2,3-Trimethyl-1H-benzo[g]indole | Linear (g-face) | J-aggregation | RTP & Optical Recording | > 700 ms |
Note: The linear g-face fusion combined with the steric bulk of the 1,2,3-trimethyl groups is the primary driver for the ultra-long phosphorescence lifetimes and J-aggregate stabilization[2],[3].
Advanced Applications
Optical Recording Media
Due to its electron-rich, fully substituted pyrrole ring and extended naphthalene conjugation, 1,2,3-trimethyl-1H-benzo[g]indole serves as an exceptional electron donor in push-pull (D-π-A) chromophores. These chromophores are utilized in optical recording materials (such as CD-R and DVD-R dyes) where high thermal stability and precise absorption thresholds are required for laser-induced data writing[1].
NIR-II Fluorescent Sensors
The benzo[g]indole moiety is increasingly utilized to synthesize heptamethine cyanine dyes that operate in the NIR-II window (1000–1700 nm). The steric hindrance of the methyl groups suppresses unwanted face-to-face π-π stacking, promoting a slipped molecular arrangement. This stabilizes J-aggregates in aqueous environments, yielding probes with nanomolar detection limits for Reactive Oxygen Species (ROS) in in vivo bioimaging[2].
Conclusion
1,2,3-Trimethyl-1H-benzo[g]indole represents a triumph of rational molecular design. By carefully selecting the site of benzannulation (g-face) and fully substituting the pyrrole ring with methyl groups, chemists have created a molecule that defies standard aggregation quenching. Through robust synthetic pathways like the Fischer Indole Synthesis, this compound can be reliably produced and integrated into cutting-edge technologies ranging from ultra-long Room-Temperature Phosphorescence materials to life-saving NIR-II bioimaging sensors.
References
-
[2] ROS-Activatable J-Aggregate Formation of a NIR-II Fluorescent Sensor for Detecting and Imaging Oxidative Stress-Associated Diseases In Vivo. ACS Publications. URL:[Link]
-
[3] Guest-activated Quaternary Ammonium Salt Hosts Emit Room Temperature Phosphorescence. ResearchGate. URL:[Link]
-
[1] JP4679520B2 - 光学記録材料及び光学記録媒体 (Optical recording materials and optical recording media). Google Patents. URL:
-
[4] Synthesis and Chemistry of Indole. Banaras Hindu University (BHU). URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis and Validation of 1,2,3-Trimethyl-1H-benzo[g]indole
Executive Summary
The benzo[g]indole core is a privileged tricyclic scaffold with profound applications ranging from anti-proliferative medicinal chemistry entities[1] to advanced optical recording materials and cyanine dye precursors[2]. Unlike simple indoles, the extended π-conjugation of the naphtho-fused system dictates unique electronic properties and requires precise regiochemical control during synthesis[3].
This application note details a robust, highly optimized, two-stage protocol for the synthesis of 1,2,3-Trimethyl-1H-benzo[g]indole . The methodology leverages a regioselective Fischer Indole Synthesis (FIS) followed by a high-yielding nucleophilic N-alkylation, designed with self-validating quality control checkpoints to ensure high atom economy and synthetic reproducibility.
Mechanistic Rationale & Pathway Design
The synthesis is executed in two distinct mechanistic phases, each driven by specific thermodynamic and kinetic principles:
Phase 1: Regioselective Fischer Indolization
The construction of the benzo[g]indole core relies on the acid-catalyzed condensation of 1-naphthylhydrazine with 2-butanone (methyl ethyl ketone). The reaction proceeds through a hydrazone intermediate, which tautomerizes to an ene-hydrazine[4].
The critical step is the [3,3]-sigmatropic rearrangement . For 1-naphthylhydrazine, the rearrangement occurs exclusively at the less sterically hindered and electronically favored C2 position of the naphthalene ring (rather than the peri-C8 position). This strict regiocontrol ensures the formation of the linearly fused 1H-benzo[g]indole architecture rather than the angular benzo[e]indole isomer[3]. Following re-aromatization and the acid-catalyzed expulsion of ammonia, the intermediate 2,3-dimethyl-1H-benzo[g]indole is isolated[5][6].
Phase 2: Nucleophilic N-Alkylation
To achieve the final 1,2,3-trimethylated product, the secondary amine of the indole core must be alkylated. Because the indole >N-H proton is only weakly acidic (pKa ~16), a strong, non-nucleophilic base—Sodium Hydride (NaH)—is utilized. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent that effectively solvates the Na⁺ cation. This leaves a highly reactive, "naked" indolyl anion that undergoes a rapid and irreversible S_N2 nucleophilic attack on Methyl Iodide (MeI), yielding the target compound.
Synthesis Workflow
Figure 1: Two-stage synthesis workflow for 1,2,3-Trimethyl-1H-benzo[g]indole.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of 2,3-Dimethyl-1H-benzo[g]indole
-
Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 1-naphthylhydrazine hydrochloride (10.0 g, 51.4 mmol) in 100 mL of absolute ethanol. Add 2-butanone (4.44 g, 61.7 mmol, 1.2 eq) and a catalytic amount of glacial acetic acid (2.0 mL).
-
Condensation: Reflux the mixture at 80 °C for 2 hours.
-
Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The baseline hydrazine spot should disappear, replaced by a less polar hydrazone intermediate.
-
-
Fischer Indolization: Remove the ethanol under reduced pressure. Add 50 mL of glacial acetic acid, which acts as both the solvent and the Brønsted acid catalyst[6]. Heat the mixture to 110 °C for 4 hours.
-
Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of vigorously stirred ice-water. Cautiously neutralize the solution with 10% aqueous NaOH until the pH reaches ~7.
-
Causality Check: Neutralization prevents the degradation of the electron-rich indole core and ensures it partitions entirely into the organic phase.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography (Hexane:EtOAc 9:1) to yield 2,3-dimethyl-1H-benzo[g]indole as a crystalline solid.
Stage 2: N-Methylation to 1,2,3-Trimethyl-1H-benzo[g]indole
-
Deprotonation: In an oven-dried 100 mL Schlenk flask purged with argon, dissolve 2,3-dimethyl-1H-benzo[g]indole (5.0 g, 25.6 mmol) in 40 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 g, 38.4 mmol, 1.5 eq) in small portions.
-
Self-Validation: Observe the evolution of H₂ gas. The reaction mixture will darken significantly, confirming the generation of the indolyl anion. Stir at 0 °C for 30 minutes until gas evolution completely ceases.
-
-
Alkylation: Add Methyl Iodide (MeI, 5.45 g, 38.4 mmol, 1.5 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Self-Validation: TLC (Hexane:EtOAc 9:1) will show the complete consumption of the starting material and the appearance of a new, higher Rf spot, confirming the loss of the polar N-H bond.
-
-
Quenching: Carefully quench the reaction by adding 10 mL of cold water dropwise to neutralize any unreacted NaH.
-
Extraction & DMF Removal: Pour the mixture into 100 mL of water and extract with Diethyl Ether (3 x 50 mL). Wash the combined ether layers extensively with water (5 x 50 mL) and brine (1 x 50 mL).
-
Causality Check: Extensive aqueous washing is mandatory to partition the highly polar DMF out of the ether layer, preventing solvent contamination in the final product.
-
-
Final Isolation: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize the crude product from cold ethanol to afford pure 1,2,3-Trimethyl-1H-benzo[g]indole.
Quantitative Data & Validation Metrics
Table 1: Reaction Optimization for Fischer Indolization (Stage 1)
| Entry | Catalyst / Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
|---|---|---|---|---|---|
| 1 | ZnCl₂ / Ethanol | 80 | 12 | 42% | Incomplete sigmatropic rearrangement. |
| 2 | Polyphosphoric Acid (PPA) | 90 | 3 | 68% | Viscous workup; moderate yield. |
| 3 | Glacial Acetic Acid | 110 | 4 | 81% | Optimal Brønsted acidity; clean conversion. |
Table 2: Analytical Validation Metrics for 1,2,3-Trimethyl-1H-benzo[g]indole
| Analytical Method | Target Signal / Specification | Confirmation / Structural Significance |
|---|
| TLC ( Rf ) | ~0.65 (Hexane:EtOAc 9:1) | Loss of hydrogen bonding (N-H) compared to intermediate ( Rf ~0.40). | | ¹H-NMR (CDCl₃) | Singlet at ~3.80 ppm (3H) | Confirms successful N-alkylation (N-CH₃). | | ¹H-NMR (CDCl₃) | Singlets at ~2.35 & 2.42 ppm (6H) | Confirms presence of C2 and C3 methyl groups. | | ¹H-NMR (CDCl₃) | Multiplets at 7.20 - 8.50 ppm (6H) | Validates the intact naphtho-fused aromatic system. | | LC-MS (ESI+) | m/z 210.13 [M+H]⁺ | Confirms the exact molecular weight of the target compound. |
References
-
Benzo[g]indoles - ResearchGate Source: ResearchGate URL:[3]
-
Fischer Indole Synthesis - Alfa Chemistry Source: Alfa Chemistry URL:[4]
-
Fischer indole synthesis - Wikipedia Source: Wikipedia URL:[5]
-
Fischer indole synthesis applied to the total synthesis of natural products Source: RSC Publishing URL:[6]
-
JP4679520B2 - 光学記録材料及び光学記録媒体 (Optical recording materials) Source: Google Patents URL:[2]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities Source: MDPI URL:[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. JP4679520B2 - å å¦è¨é²ææåã³å å¦è¨é²åªä½ - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Note: 1,2,3-Trimethyl-1H-benzo[g]indole as a Fluorescent Probe Precursor for Advanced NIR-II and J-Aggregating Sensors
Mechanistic Rationale: The Benzo[g]indole Advantage
The development of activatable near-infrared (NIR) fluorescent probes is a cornerstone of modern molecular imaging and drug development. While standard indolenines and the linear 1,1,2-trimethyl-1H-benzo[e]indole isomer have historically dominated cyanine dye synthesis (e.g., ICG, Cy5.5, Cy7.5), the angular isomer 1,2,3-trimethyl-1H-benzo[g]indole has recently emerged as a superior scaffold for specialized bio-sensing applications 1[2].
The benzo[g]indole moiety possesses an altered electronic state and a unique conjugation arrangement compared to its benzo[e]indole counterpart. When utilized as the terminal heterocycle in heptamethine cyanine dyes, this scaffold drastically alters the molecule's self-assembly thermodynamics 3[3]. Instead of forming fluorescence-quenching face-to-face H-aggregates in aqueous media, benzo[g]indole-based cyanines exhibit a strong propensity for edge-to-edge J-aggregation 1[2]. This ordered self-assembly results in an unusually sharp, highly red-shifted absorption and emission profile that pushes the fluorescence deep into the NIR-II window (>1000 nm), enabling high-contrast, deep-tissue imaging of oxidative stress and reactive oxygen species (ROS) in vivo.
Photophysical Properties & Comparative Data
The structural choice of the indolenine precursor directly dictates the photophysical limits of the resulting probe. The table below summarizes the quantitative shifts achieved by transitioning from standard scaffolds to the benzo[g]indole system.
| Scaffold Precursor | Conjugation Topology | Peak Absorbance (nm) | Peak Emission (nm) | J-Aggregation Propensity |
| 2,3,3-Trimethylindolenine (Cy7 base) | Standard | ~750 | ~770 | Low (Prone to H-aggregation) |
| 1,1,2-Trimethylbenzo[e]indole (ICG base) | Extended (Linear) | ~780 | ~800 | Moderate |
| 1,2,3-Trimethylbenzo[g]indole | Extended (Angular) | ~820 (Monomer) | ~1050 (J-Aggregate) | Extremely High |
Reaction Pathway Visualization
The following diagram illustrates the synthetic progression from the benzo[g]indole precursor to the fully realized, ROS-activatable NIR-II J-aggregate sensor.
Fig 1: Synthesis and ROS-triggered activation pathway of benzo[g]indole-based NIR-II J-aggregates.
Experimental Protocols & Validation Systems
To ensure scientific integrity, the following workflows detail not only the procedural steps but the mechanistic causality and the internal controls required to validate each stage of probe development.
Protocol 1: Quaternization of 1,2,3-Trimethyl-1H-benzo[g]indole
Objective: Activate the indolenine nitrogen to serve as an electron acceptor.
-
Reaction: Dissolve 1 eq. of 1,2,3-trimethyl-1H-benzo[g]indole in anhydrous acetonitrile. Add 5 eq. of iodoethane (or desired alkyl halide).
-
Conditions: Reflux under a nitrogen atmosphere at 85 °C for 24 hours.
-
Causality: Alkylation of the sp2 hybridized nitrogen generates a positively charged indolium salt. This permanent positive charge is strictly required to establish the "push-pull" electron delocalization across the polymethine chain during the subsequent cyanine condensation 4[4].
-
Self-Validation: Monitor via TLC (DCM:MeOH, 10:1). The reaction is validated when the highly non-polar precursor spot completely disappears, replaced by a baseline-retained polar spot. 1 H NMR must confirm a significant downfield shift of the N-alkyl protons due to the adjacent positive charge.
Protocol 2: Synthesis of the J-Aggregating Heptamethine Cyanine
Objective: Construct the extended π-conjugated system with steric controls for J-aggregation.
-
Reaction: Combine 2.2 eq. of the quaternized benzo[g]indolium salt with 1.0 eq. of a Vilsmeier-Haack reagent containing a bulky meso-substituent (e.g., N-benzyl trifluoroacetamide, NBTA).
-
Conditions: Dissolve in a mixture of anhydrous ethanol and DMF containing anhydrous sodium acetate. Heat at 80 °C for 4 hours.
-
Causality: The Vilsmeier-Haack reagent provides the rigid cyclohexenyl polymethine bridge. The deliberate introduction of the bulky NBTA spacer at the meso-position is critical; it sterically hinders the planar molecules from stacking face-to-face (H-aggregation) and forces a slipped, edge-to-edge alignment (J-aggregation) in aqueous environments 1[2].
-
Self-Validation: UV-Vis spectroscopy of the purified dye in methanol should yield a sharp monomeric absorption peak near 820 nm.
Protocol 3: Preparation of the ROS-Responsive Hydrocyanine
Objective: Quench baseline fluorescence to create an activatable "turn-on" sensor.
-
Reaction: Dissolve the heptamethine cyanine in methanol. Chill to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH 4 ) portion-wise until the dark green/blue solution turns pale yellow.
-
Causality: NaBH 4 selectively hydrogenates the polymethine chain. This breaks the extended π-conjugation, collapsing the molecule's ability to absorb or emit NIR light. This "leuco" (hydrocyanine) state provides the zero-background baseline essential for high-contrast in vivo imaging 1[2].
-
Self-Validation: Complete disappearance of the 820 nm absorption peak must be confirmed via UV-Vis. If any residual absorbance remains, the background noise will ruin the probe's limit of detection (LOD).
Protocol 4: In Vitro ROS Detection and J-Aggregate Activation
Objective: Validate the specific activation and NIR-II emission of the probe in response to hydroxyl radicals (•OH).
-
Trigger Generation: Generate •OH in situ via the Fenton reaction. Mix 2 mM FeSO 4 ·7H 2 O with 12 mM H 2 O 2 to yield a 6 μM •OH solution in pH 4.0 HEPES buffer 1[2].
-
Activation: Rapidly add the •OH solution to a 5 μM solution of the hydrocyanine probe in HEPES buffer (10 mM, pH 4.0).
-
Causality: The highly reactive •OH specifically oxidizes the hydrocyanine, dehydrogenating the chain and regenerating the parent cyanine. Because the reaction occurs in an aqueous buffer, the regenerated hydrophobic benzo[g]indole dye immediately self-assembles into J-aggregates, shifting the emission to 1050 nm (NIR-II window) 1[2].
-
Self-Validation (Critical Control): A parallel blank containing the 5 μM hydrocyanine probe in HEPES buffer without the Fe 2+ /H 2 O 2 trigger must be run simultaneously.
-
Acceptance Criteria: The activated sample must show a massive fluorescence enhancement at 1050 nm. The blank control must remain completely non-fluorescent. Furthermore, Dynamic Light Scattering (DLS) should be used to confirm the presence of nanoparticles (the J-aggregates) exclusively in the •OH treated sample.
-
References
-
ROS-Activatable J-Aggregate Formation of a NIR-II Fluorescent Sensor for Detecting and Imaging Oxidative Stress-Associated Diseases In Vivo. Chemical & Biomedical Imaging (ACS Publications), Feb 2026. URL:[Link]
-
Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles... MDPI, Feb 2023. URL:[Link]
-
Discovery of Conformationally Constrained Dihydro Benzo-Indole Derivatives as Metallo-β-Lactamase Inhibitors to Tackle Multidrug-Resistant Bacterial Infections. Journal of Medicinal Chemistry (ACS Publications), Mar 2025. URL:[Link]
Sources
1,2,3-Trimethyl-1H-benzo[g]indole in the synthesis of mPGES-1 inhibitors
Application Note: 1,2,3-Trimethyl-1H-benzo[g]indole as a Privileged Scaffold in the Synthesis of Novel mPGES-1 Inhibitors
Executive Summary & Scientific Rationale
Microsomal prostaglandin E2 synthase-1 (mPGES-1) has emerged as a premier therapeutic target for inflammatory diseases. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) or COX-2 inhibitors that broadly suppress all downstream prostanoids (including cardioprotective PGI2), selectively targeting mPGES-1 halts the massive formation of pro-inflammatory PGE2 while sparing other critical eicosanoid pathways[1].
Recent structure-activity relationship (SAR) studies have identified the benzo[g]indole class as highly potent mPGES-1 inhibitors[2]. Within this class, 1,2,3-Trimethyl-1H-benzo[g]indole serves as an optimal, privileged starting scaffold.
The Causality of the Scaffold: The rigid, extended π -system of the benzo[g]indole core mimics the hydrophobic tail of the natural substrate, Prostaglandin H2 (PGH2), anchoring the molecule deep within the mPGES-1 active site[3]. The methyl groups at the 1, 2, and 3 positions are not merely structural; they are highly specific synthetic handles. The C3-methyl can be regioselectively oxidized to a carboxylic acid to mimic the arachidonic acid headgroup, forming critical hydrogen bonds with polar residues (e.g., Arg110) in the enzyme pocket[1]. Meanwhile, the N1 and C2 methyls provide essential steric hindrance that restricts the rotation of the C3-carboxylate, locking the molecule into the bioactive conformation required for low-nanomolar inhibition[4].
Mechanistic Pathway
Arachidonic acid cascade highlighting mPGES-1 inhibition by benzo[g]indoles.
Experimental Workflows & Self-Validating Protocols
Phase 1: Regioselective Synthesis of mPGES-1 Inhibitors
To convert the lipophilic 1,2,3-Trimethyl-1H-benzo[g]indole scaffold into a potent inhibitor, the C3-methyl must be oxidized to a carboxylate and subsequently esterified.
Causality of Esterification: While the free carboxylic acid is required for target binding, it exhibits poor membrane permeability. Converting it to an ethyl ester creates a lipophilic prodrug that dramatically enhances cellular uptake in intact cell assays (e.g., A549 cells)[2].
Step-by-Step Protocol:
-
Oxidation: Dissolve 1,2,3-Trimethyl-1H-benzo[g]indole (1.0 eq) in a mixture of pyridine/water. Slowly add KMnO₄ (2.5 eq) at 0°C to prevent over-oxidation of the C2-methyl. Stir at room temperature for 4 hours.
-
Filtration & Extraction: Filter the MnO₂ byproduct through Celite. Acidify the filtrate with 1M HCl to precipitate the intermediate 1,2-dimethyl-1H-benzo[g]indole-3-carboxylic acid.
-
Esterification: Reflux the intermediate in absolute ethanol with a catalytic amount of H₂SO₄ for 12 hours.
-
Purification: Neutralize with NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (Hexane:EtOAc 8:2).
Self-Validating System (NMR Verification): To ensure the protocol is self-validating, structural integrity must be verified post-oxidation. While TLC indicates reaction progress, ¹H-NMR is mandatory. The protocol is validated only when the C3-methyl singlet (~2.5 ppm) disappears and is replaced by ester protons (triplet at ~1.4 ppm, quartet at ~4.3 ppm), while the N1 and C2 methyl singlets remain intact. If the C2-methyl peak is absent, over-oxidation has occurred, and the batch must be discarded.
Phase 2: Cell-Free mPGES-1 Activity Assay
Causality of Enzyme Source: We utilize human A549 lung carcinoma cells stimulated with IL-1β as the microsome source. Recombinant bacterial expression of mPGES-1 often suffers from improper folding of this membrane-associated trimer. A549 cells provide a physiologically relevant, properly folded, and high-yield source of the human enzyme[2].
Step-by-Step Protocol:
-
Microsome Preparation: Stimulate A549 cells with IL-1β (10 ng/mL) for 72 hours. Harvest, sonicate, and centrifuge at 100,000 × g for 1 hour at 4°C to isolate the microsomal fraction.
-
Inhibitor Incubation: Resuspend microsomes (0.1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione. Pre-incubate with the synthesized benzo[g]indole derivative (0.01–10 µM) for 15 minutes at 4°C.
-
Reaction Initiation: Add PGH2 (2 µM) to initiate the isomerization to PGE2. Incubate for exactly 60 seconds at 4°C.
-
Quenching: Stop the reaction by adding 100 µL of a stop solution containing 40 mM SnCl₂ in 0.1 M HCl.
-
Quantification: Measure PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit.
Self-Validating System (SnCl₂ Quench): The assay incorporates a critical self-validating step: the SnCl₂ quench. PGH2 is highly unstable and spontaneously degrades into PGE2 at room temperature, which would produce false-positive absorbance readings[1]. By adding SnCl₂, any unreacted PGH2 is instantly reduced to PGF2α. If the negative control (no enzyme) shows elevated PGE2 levels, the SnCl₂ quench failed, invalidating the run. This ensures all detected PGE2 is strictly the product of mPGES-1 enzymatic activity.
Step-by-step workflow from scaffold functionalization to biological validation.
Quantitative SAR Data Analysis
The table below summarizes the Structure-Activity Relationship (SAR) demonstrating the necessity of functionalizing the 1,2,3-Trimethyl-1H-benzo[g]indole scaffold. Data reflects the superiority of the ethyl ester modification for cellular efficacy[2],[3].
| Compound | Modification on 1,2,3-Trimethyl Core | Cell-Free mPGES-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Intact A549 Cell PGE₂ Inhibition (%) |
| 1 | Unmodified Scaffold | > 10.0 | > 10.0 | < 5% |
| 2 | C3-Carboxylic Acid | 1.2 | > 10.0 | 45% |
| 3 | C3-Ethyl Ester | 0.6 | > 10.0 | 82% |
| 4 | C2-(4-Chlorobenzyl)-C3-Ethyl Ester | 0.15 | > 10.0 | 95% |
Note: The unmodified scaffold (Compound 1) lacks the polar contacts required for enzyme inhibition. Esterification (Compound 3) significantly bridges the gap between cell-free potency and intact cell efficacy by enhancing membrane permeability.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Structural insight into the optimization of ethyl 5-hydroxybenzo[g]indol-3-carboxylates and their bioisosteric analogues as 5-LO/m-PGES-1 dual inhibitors able to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
developing Keap1-Nrf2 PPI inhibitors from benzo[g]indoles
Application Note: Development and Profiling of Benzo[g]indole-Based Non-Covalent Keap1-Nrf2 PPI Inhibitors
Introduction & Scientific Rationale
The Keap1-Nrf2-ARE signaling pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) homodimerizes and binds to the ETGE and DLG motifs of the transcription factor Nrf2, sequestering it in the cytoplasm and acting as an adaptor for Cullin 3 (Cul3)-mediated ubiquitination and proteasomal degradation.
Historically, pharmacological activation of Nrf2 has relied on electrophilic compounds that covalently modify reactive cysteine residues on Keap1[1][2]. While effective, these covalent modifiers often lack target selectivity, leading to off-target toxicity and glutathione depletion. Consequently, the development of non-covalent protein-protein interaction (PPI) inhibitors that directly block the Keap1 Kelch domain has emerged as a safer, highly selective alternative[1][2].
Early non-covalent inhibitors, such as the naphthalene-based sulfonamide Cpd16, successfully disrupted the Keap1-Nrf2 PPI but suffered from poor pharmacokinetic profiles, specifically rapid hepatic clearance[3][4]. To overcome these limitations, researchers engineered a novel class of inhibitors featuring a benzo[g]indole skeleton coupled with an indole-3-hydroxamic acid or carbohydrazide moiety[1][5]. This structural evolution not only enhances the binding affinity within the Keap1 Kelch domain but also fortifies the molecule against microsomal degradation[5][6].
Fig 1. Mechanism of non-covalent benzo[g]indole inhibitors disrupting Keap1-Nrf2 PPI.
Quantitative Profiling: Cpd16 vs. Benzo[g]indoles
The transition from the naphthalene scaffold of Cpd16 to the benzo[g]indole core (e.g., Compound 1 and Compound 9e) yielded a 5- to 10-fold decrease in the PPI inhibitory constant ( Ki ) and a 10-fold increase in metabolic stability[5][6]. The data below summarizes the comparative advantages of this structural class.
| Parameter | Cpd16 (Reference) | Benzo[g]indole (Cpd 1) | Benzo[g]indole-3-carbohydrazide (Cpd 9e) |
| Core Scaffold | Naphthalene-sulfonamide | Benzo[g]indole | Benzo[g]indole |
| Binding Mode | Non-covalent (Kelch domain) | Non-covalent (Kelch domain) | Non-covalent (Kelch domain) |
| Relative Ki (Keap1-Nrf2) | Baseline (1x) | ~5-fold improvement | ~10-fold improvement |
| Metabolic Stability (HLM) | Low (<10% remaining) | Moderate (~40% remaining) | High (>80% remaining) |
| Cytotoxicity (HepG2) | Low ( IC50 > 100 µM) | Low ( IC50 > 100 µM) | Low ( IC50 > 100 µM) |
Note: The incorporation of the carbohydrazide moiety in Compound 9e restricts conformational freedom and enhances electrostatic interactions with Keap1 arginine residues, driving both potency and stability[7][8].
Experimental Workflows & Validated Protocols
Fig 2. Step-by-step screening workflow for non-covalent Keap1-Nrf2 inhibitors.
Protocol A: Fluorescence Polarization (FP) Assay for PPI Inhibition
Objective: Quantify the biochemical IC50 of benzo[g]indoles disrupting the Keap1-Nrf2 interaction. Causality & Expert Insight: FP is the gold standard for this PPI because it directly measures the rotational dynamics of a fluorescently labeled Nrf2-peptide (e.g., FITC-9mer containing the ETGE motif). When bound to the massive Keap1 protein, the peptide's rotation is restricted (high polarization). A successful benzo[g]indole inhibitor displaces the peptide, allowing it to tumble rapidly in solution (low polarization). Because it is a homogeneous, wash-free assay, it preserves the delicate thermodynamic equilibrium of non-covalent interactions[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 0.005% Tween-20). Crucial step: Tween-20 prevents non-specific aggregation of hydrophobic benzo[g]indole compounds.
-
Protein/Peptide Complex: Mix recombinant Keap1 Kelch domain (50 nM final) with FITC-labeled Nrf2 peptide (10 nM final) in a 384-well black microplate.
-
Compound Titration: Add serial dilutions of the test compounds (0.01 µM to 100 µM). Maintain a final DMSO concentration of ≤ 1% to prevent solvent-induced protein denaturation.
-
Equilibration: Incubate the plate in the dark at room temperature for 45 minutes to ensure steady-state binding.
-
Measurement: Read fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using a four-parameter logistic non-linear regression model.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Objective: Validate the pharmacokinetic resilience of the benzo[g]indole scaffold. Causality & Expert Insight: Early non-covalent inhibitors failed in vivo due to rapid Phase I metabolism. By incubating the compounds with HLM and an NADPH regenerating system, we isolate cytochrome P450-mediated oxidation. The use of ice-cold acetonitrile containing an internal standard acts as a self-validating quench—it instantly precipitates microsomal proteins to halt the reaction while simultaneously preparing the sample for accurate LC-MS/MS quantification[5][6].
Step-by-Step Methodology:
-
Pre-incubation: Combine test compounds (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system (1 mM final).
-
Sampling: At t=0,15,30, and 60 minutes, withdraw 50 µL aliquots.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Protocol C: Cell-Based ARE-Luciferase Reporter & Cytotoxicity Assay
Objective: Confirm intracellular target engagement and rule out false-positive signals caused by cell stress/death. Causality & Expert Insight: Biochemical binding does not guarantee membrane permeability. This assay proves that the benzo[g]indole enters the cell and functionally activates Nrf2. Crucially, luminescence data must be normalized to parallel cell viability data (e.g., MTT assay). If a compound causes cytotoxicity, the resulting oxidative stress can artificially trigger the ARE promoter, creating a false positive. Normalization ensures the signal is a true pharmacological effect[1][2].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells stably transfected with an ARE-driven firefly luciferase reporter into 96-well white opaque plates (for luminescence) and clear plates (for viability) at 1×104 cells/well. Incubate for 24 hours.
-
Treatment: Treat cells with benzo[g]indole derivatives (0.1 to 50 µM) for 16 hours. Include t-butylhydroquinone (tBHQ) as a positive control.
-
Viability Normalization: In the clear plate, perform an MTT or CellTiter-Glo assay to establish the IC50 for cytotoxicity.
-
Luciferase Readout: In the white plate, add a commercial luciferase reagent (e.g., Bright-Glo™) to lyse the cells and provide the luciferin substrate.
-
Data Integration: Measure luminescence. Divide the relative light units (RLU) by the viability percentage to yield the true fold-induction of Nrf2-ARE activity.
References
-
Yasuda, D., Yuasa, A., Obata, R., et al. (2017). "Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor." Bioorganic & Medicinal Chemistry Letters, 27(22), 5006-5009. URL: [Link]
-
Jiang, Z.Y., Lu, M.C., Xu, L.L., et al. (2014). "Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis." Journal of Medicinal Chemistry, 57(7), 2736–2745. URL: [Link]
-
Abate, C., et al. (2019). "Identification of novel indole derivatives acting as inhibitors of the Keap1-Nrf2 interaction." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1153. URL: [Link]
Sources
- 1. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Transcription Factors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Identification of novel indole derivatives acting as inhibitors of the Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Knoevenagel condensation with 1,1,2-trimethyl-1H-benzo[e]indole
Advanced Application Note: Knoevenagel Condensation Strategies for 1,1,2-Trimethyl-1H-benzo[e]indole in Fluorescent Probe and Photosensitizer Development
Executive Summary
The 1,1,2-trimethyl-1H-benzo[e]indole scaffold is a cornerstone in the design of advanced optical materials, ranging from near-infrared (NIR) fluorescent probes for in vivo biosensing to robust photosensitizers for photodynamic therapy (PDT). The core of its synthetic utility lies in the highly reactive 2-methyl group, which readily undergoes Knoevenagel condensation with various aromatic and heteroaromatic aldehydes. This guide provides a comprehensive, self-validating framework for executing these condensations via two distinct mechanistic pathways: direct acid-catalyzed condensation to yield neutral dyes, and quaternization-driven base-catalyzed condensation to yield cationic hemicyanine/cyanine probes.
Mechanistic Rationale: The Dual Nature of the Benzo[e]indole Scaffold
As an application scientist, it is critical to understand why specific catalytic conditions are chosen rather than merely following a recipe. The reactivity of the 2-methyl group is dictated by the electronic state of the indole nitrogen:
-
Pathway A (Neutral Dyes via Direct Condensation): In its unquaternized state, the 1,1,2-trimethyl-1H-benzo[e]indole nitrogen is neutral, making the 2-methyl protons only weakly acidic. To drive the Knoevenagel condensation, an acid catalyst (e.g., glacial acetic acid) is required. The acid serves a dual purpose: it protonates the carbonyl oxygen of the target aldehyde (increasing its electrophilicity) and facilitates the tautomerization of the indole into its reactive enamine form[1]. These neutral 2-styryl-benzo[e]indole dyes exhibit potent photo-induced cytotoxicity and are highly effective at generating reactive oxygen species (ROS) for PDT.
-
Pathway B (Cationic Dyes via Quaternization): Alkylating the indole nitrogen introduces a permanent positive charge. This quaternary indolium state strongly withdraws electron density via induction and resonance, drastically lowering the pKa of the 2-methyl protons. Consequently, a mild secondary amine like piperidine is sufficient to deprotonate the methyl group. The resulting neutral enamine rapidly attacks the aldehyde, yielding a cationic extended π -conjugated system[2]. The positive charge inherently targets the mitochondrial membrane potential, making these dyes ideal for subcellular imaging and NAD(P)H biosensing[3].
Pathway Visualization
Fig 1. Divergent Knoevenagel condensation pathways for 1,1,2-trimethyl-1H-benzo[e]indole.
Experimental Protocols
Protocol A: Synthesis of Neutral 2-Styryl-benzo[e]indole Photosensitizers
Reference standard: Varvuolytė et al., 2024[1]
Objective: Direct condensation to yield neutral dyes capable of inducing DNA damage via ROS generation upon 414 nm blue light irradiation[4].
-
Preparation: In a 50 mL round-bottom flask, dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1.0 equiv, ~2.0 mmol) and the target substituted benzaldehyde (1.2 equiv) in 15 mL of absolute ethanol.
-
Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The acid is critical here; without it, the neutral 2-methyl group lacks the nucleophilicity required to attack the aldehyde.
-
Reaction: Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 12–24 hours.
-
Self-Validation Step 1 (In-Process): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is progressing if the highly non-polar precursor spot diminishes and a brightly colored, lower-Rf product spot emerges. The solution will visibly transition from pale yellow to deep orange/red as extended conjugation forms.
-
Isolation: Cool the mixture to 0 °C in an ice bath to induce crystallization. Filter the precipitate under vacuum, wash with cold ethanol, and dry under a vacuum to afford the neutral dye.
Protocol B: Synthesis of Cationic Benzo[e]indolium NIR Probes (e.g., CyQ-1 Precursor)
Reference standard: Yang et al., 2023[2]
Objective: Two-step synthesis to yield a mitochondria-targeting, NAD(P)H-responsive hemicyanine probe[5].
Step 1: Quaternization
-
Reaction: Dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1.00 g, 4.46 mmol) and an alkylating agent such as 6-bromohexanoic acid (2.79 g, 14.33 mmol) in 20 mL of anhydrous acetonitrile[2].
-
Reflux: Heat the mixture at 80 °C for 36 hours under an inert nitrogen atmosphere.
-
Self-Validation Step 1 (Isolation): Cool to room temperature and concentrate under vacuum. Add 50 mL of diethyl ether. The quaternized indolium salt is highly polar and insoluble in ether; a successful reaction will immediately yield a dense, off-white precipitate[2]. Filter and wash with ether (Yield: ~90%).
Step 2: Knoevenagel Condensation
-
Reaction: Dissolve the synthesized benzo[e]indolium salt (1.0 equiv) and an aldehyde (e.g., 3-quinolinecarboxaldehyde, 1.2 equiv) in 15 mL of absolute ethanol[2].
-
Catalysis: Add a catalytic amount of piperidine (0.1–0.2 equiv). Causality: The basic piperidine rapidly deprotonates the highly acidic 2-methyl group of the indolium salt, forming the enamine intermediate.
-
Reflux & Validation: Heat to reflux for 6–8 hours. Self-Validation: The reaction mixture will undergo a dramatic bathochromic color shift (e.g., turning deep blue or purple), indicating the successful formation of the donor- π -acceptor (D- π -A) cyanine architecture.
-
Purification: Precipitate the product using cold diethyl ether, filter, and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the cationic probe.
Quantitative Data & Photophysical Comparison
The choice of synthetic pathway directly dictates the photophysical properties and biological utility of the resulting dye. Below is a comparative summary of the two dye classes synthesized from the 1,1,2-trimethyl-1H-benzo[e]indole precursor.
| Property / Parameter | Pathway A: Neutral 2-Styryl Dyes | Pathway B: Cationic Hemicyanine Dyes |
| Precursor State | Unquaternized 1,1,2-trimethyl-1H-benzo[e]indole | Quaternized benzo[e]indolium salt |
| Catalyst System | Acidic (Glacial Acetic Acid) | Basic (Piperidine or Triethylamine) |
| Reaction Temperature | Reflux (78 °C in EtOH) | Reflux (78 °C in EtOH or 82 °C in MeCN) |
| Net Molecular Charge | Neutral | Cationic (+1) |
| Optical Activation | UV to Visible (e.g., Blue light, ~414 nm) | Visible to Near-Infrared (NIR, 550–800 nm) |
| Primary Application | Photodynamic Therapy (PDT)[6] | Intraoperative Pathological Diagnosis[3] |
| Subcellular Target | General Cytoplasm / Lipophilic regions | Mitochondria (Driven by membrane potential) |
| Mechanism of Action | ROS Generation & DNA Damage | Fluorescence "Turn-On" via NAD(P)H binding[2] |
Troubleshooting & Optimization Matrix
-
Low Yield in Direct Condensation (Pathway A): Unquaternized benzo[e]indole is sterically hindered and electronically deactivated compared to its quaternized counterpart. If yields are low, switch from ethanol to a higher-boiling solvent like toluene, and utilize a Dean-Stark trap to remove water. Removing the water byproduct drives the equilibrium toward the Knoevenagel product.
-
Failure to Precipitate Quaternized Salt (Pathway B, Step 1): If the addition of ether results in an oil rather than a solid precipitate, the alkyl halide may not have fully reacted, or the product is highly hygroscopic. Triturate the oil vigorously with fresh, anhydrous diethyl ether or place it in a -20 °C freezer overnight to induce crystallization.
-
Degradation During Base Catalysis (Pathway B, Step 2): Cyanine dyes can undergo base-catalyzed degradation (e.g., retro-aldol type cleavage) if refluxed for too long. Strictly monitor the reaction via UV-Vis spectroscopy; stop the reaction once the NIR absorption peak plateaus.
References
-
Varvuolytė, G., Řezníčková, E., Krikštolė, S., Tamulienė, R., Bieliauskas, A., Malina, L., Vojáčková, V., Duben, Z., Kolářová, H., Kleizienė, N., Arbačiauskienė, E., Žukauskaitė, A., Kryštof, V., & Šačkus, A. (2024). "Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes." European Journal of Medicinal Chemistry, 277, 116777. URL:[Link]
-
Yang, C., Jiang, C., Yang, M., Bai, Q., Zhen, Y., Zhang, Y., Yin, W., Wang, J., Zhou, X., Li, G., Wu, M., Qin, Y., Wang, Q., Ji, H., & Wu, L. (2023). "NAD(P)H Activated Fluorescent Probe for Rapid Intraoperative Pathological Diagnosis and Tumor Histological Grading." Chemical & Biomedical Imaging, 1(8), 738-749. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NAD(P)H Activated Fluorescent Probe for Rapid Intraoperative Pathological Diagnosis and Tumor Histological Grading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KTU chemists continue development of light-activated anticancer dyes | EurekAlert! [eurekalert.org]
Mechanistic Rationale: The Benzo[e]indole Advantage
This application note provides a comprehensive, mechanistic guide to the synthesis and validation of near-infrared (NIR) fluorescent dyes utilizing a benzo[e]indole core. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical photophysics and practical benchtop execution.
The development of NIR dyes (absorbing and emitting between 650–900 nm) is critical for in vivo biological imaging, as this optical window minimizes tissue autofluorescence and maximizes photon penetration depth.
Why choose a benzo[e]indole core over a standard indolenine core? The addition of a fused benzene ring to the standard 3,3-dimethylindolenine framework extends the molecule's π -conjugation. Quantum chemical calculations of frontier molecular orbitals demonstrate that while the primary luminescence is derived from the polymethine conjugation chain, the terminal naphthalenyl rings (benzo-fusion) significantly lower the HOMO-LUMO energy gap[1]. This structural modification induces a predictable bathochromic shift (red-shift) of approximately 20–40 nm in both absorption and emission spectra compared to standard indolenine dyes, pushing the optical properties deeper into the NIR window[1].
Furthermore, benzo[e]indole-based dyes, such as Indocyanine Green (ICG) and its rigidified derivatives, exhibit exceptional molar extinction coefficients and can be engineered for specific targeted applications, including photodynamic therapy (PDT) and antifungal treatments[2].
Photophysical decay pathways of excited benzo[e]indole dyes.
Synthesis Workflow & Causality
The synthesis of benzo[e]indole cyanine or squaraine dyes universally follows a two-stage cascade: Quaternization (N-Alkylation) followed by Polymethine Condensation .
Workflow for synthesizing benzo[e]indole-based NIR cyanine and squaraine dyes.
Causality of Chemical Choices:
-
The Necessity of N-Alkylation: Alkylating the heterocyclic indole nitrogen creates a positively charged indolium salt[3]. This quaternization acts as a powerful electron-withdrawing sink, highly activating the protons on the adjacent C2-methyl group. Without this activation, the subsequent base-catalyzed condensation cannot occur.
-
Solvent Selection in SN2: For simple lipophilic alkylations (e.g., using iodomethane), refluxing in toluene (110 °C) provides sufficient thermal energy[3]. However, when functionalizing the dye with sterically hindered linkers like 6-bromohexanoic acid to append conjugation handles, a higher-boiling solvent like 1,2-dichlorobenzene (110–180 °C) is required to overcome the increased activation energy barrier[4].
-
Dean-Stark Trapping: When synthesizing squaraine dyes via the condensation of a benzo[e]indolium salt with squaric acid, water is generated as a byproduct. Utilizing a Dean-Stark system with a toluene/n-butanol azeotrope continuously removes this water, driving the thermodynamic equilibrium toward the final condensed product[2].
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of N-Alkylated Benzo[e]indolium Salt
This protocol utilizes iodomethane for a lipophilic probe, but can be adapted for sultones to achieve aqueous solubility.
-
Preparation: To a clean, flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,2-trimethyl-1H-benzo[e]indole (3.90 g, 18.6 mmol)[3].
-
Solvation: Dissolve the precursor in 50.0 mL of anhydrous toluene[3].
-
Alkylation: In a fume hood, carefully add iodomethane (20.0 mL, 481 mmol) to the solution with constant stirring[3]. Caution: Iodomethane is a volatile alkylating agent and highly toxic.
-
Reaction: Attach a reflux condenser and heat the solution under reflux (approx. 110 °C) for 18 hours under a nitrogen atmosphere[3].
-
Isolation: Allow the mixture to cool to room temperature. The quaternized salt will precipitate out of the non-polar toluene. Filter the precipitate under suction, wash thoroughly with cold n-hexane, and dry in vacuo[3].
Self-Validation Checkpoint: The successful formation of the salt is visually confirmed by the precipitation of a brown/grey solid from the previously clear toluene solution[3]. For analytical validation, perform 1 H NMR in DMSO- d6 . The spectrum must show a distinct downfield shift of the N-CH 3 protons (typically > 4.0 ppm) due to the newly formed adjacent positive charge, confirming quaternization.
Protocol B: Condensation to Form Benzo[e]indole Squaraine Dye
Squaraine dyes offer exceptional photostability and are highly valuable for photodynamic therapy applications.
-
Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the synthesized benzo[e]indolium salt (e.g., 3-(2-carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium) (2.0 equiv) and 3,4-dihydroxycyclobut-3-ene-1,2-dione (squaric acid) (1.0 equiv)[2].
-
Solvation: Add a solvent mixture of n-butanol and toluene (typically 1:1 v/v, 20 mL total)[2].
-
Condensation: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the condensation[2]. Maintain reflux for 12–18 hours.
-
Purification: Cool the reaction to room temperature. Remove the solvents under reduced pressure. Purify the crude blue/green solid via silica gel column chromatography (eluting with a gradient of Dichloromethane/Methanol).
Self-Validation Checkpoint: The reaction mixture will undergo a dramatic color change from pale yellow/brown to an intense, deep blue. UV-Vis spectroscopy of an aliquot diluted in ethanol must reveal a sharp, narrow absorption peak in the 670–680 nm range, which is characteristic of the benzo[e]indole squaraine chromophore[2].
Quantitative Photophysical Data
The structural choices made during synthesis directly dictate the photophysical output. The table below summarizes the comparative advantages of the benzo[e]indole core against standard indolenine across different polymethine chain lengths.
| Core Structure | Linker Type | Dye Class | Abs Max (nm) | Em Max (nm) | Primary Application |
| Indolenine | Squaraine | SQ | ~631 | ~645 | Cellular Staining / PDT[2] |
| Benzo[e]indole | Squaraine | Benzo-SQ | ~672 | ~690 | Antifungal / Deep PDT [2] |
| Indolenine | Heptamethine | Cy7 | ~745 | ~773 | Standard in vivo Imaging |
| Benzo[e]indole | Heptamethine | Cy7.5 / ICG | ~780 | ~805 | Deep Tissue Imaging [1] |
Note: The bathochromic shift achieved by the benzo[e]indole core consistently pushes the emission maxima into regions with significantly lower biological tissue scattering and autofluorescence.
References
-
[2] Two symmetrical Squarylium Cyanine Dyes: Synthesis, Photophysics and Antifungal Activity in Saccharomyces cerevisiae. Sciforum. Available at:[Link]
-
[1] One-step condensation synthesis and characterizations of indocyanine green. ResearchGate. Available at:[Link]
-
[3] The Synthesis and Evaluation of Non-Targeted Near-Infrared Heptamethine Molecular Probes. Lancashire Online Knowledge. Available at: [Link]
-
[4] US20190292371A1 - Azacyanine dyes and use thereof. Google Patents. Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Trimethyl-1H-benzo[g]indole
Welcome to the technical support guide for the synthesis of 1,2,3-Trimethyl-1H-benzo[g]indole. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall reaction yield and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to solve challenges in your own laboratory settings.
The synthesis of polysubstituted benzo[g]indoles, a key scaffold in various biologically active compounds, is predominantly achieved via the Fischer indole synthesis.[1][2] This venerable reaction, while powerful, is notorious for its sensitivity to reaction conditions, which can often lead to challenges with yield, regioselectivity, and product purification.[3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have encountered in the field.
Section 1: The Core Reaction - Mechanistic Overview
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The synthesis of 1,2,3-Trimethyl-1H-benzo[g]indole via the Fischer synthesis involves the acid-catalyzed reaction of 1-methyl-1-(naphthalen-2-yl)hydrazine and 2-butanone .
The mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of the hydrazine and ketone to form the corresponding hydrazone.[5]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[4][5] The regiochemical outcome of the reaction is determined at this stage.
-
[6][6]-Sigmatropic Rearrangement: The enamine undergoes a concerted, acid-catalyzed[6][6]-sigmatropic rearrangement, which is the core bond-forming step of the indole synthesis.[7]
-
Cyclization & Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to form the energetically favorable aromatic indole ring.[4][7]
Caption: The reaction mechanism of the Fischer indole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or I'm getting no product at all. What are the primary factors to investigate?
A1: This is a common and frustrating issue, often attributable to one of four key areas: catalyst choice, reaction temperature, starting material integrity, or solvent effects.
-
Inappropriate Acid Catalyst: The choice of acid is critical.[8] The reaction can be catalyzed by both Brønsted acids (like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (like ZnCl₂, BF₃, AlCl₃).[4] There is no universal catalyst; the optimal choice is substrate-dependent.[3] If one class is failing, the other should be trialed. Polyphosphoric acid (PPA) is often effective for more challenging cyclizations but can be harsh.[2][7]
-
Suboptimal Temperature: The Fischer indole synthesis is highly sensitive to temperature.[8] Too low a temperature will result in an incomplete reaction, while excessive heat can cause decomposition of the starting materials, intermediates, or the final product.[3] A systematic temperature screen is recommended, starting from conditions reported for similar substrates.
-
Starting Material Stability: Arylhydrazines can be unstable and are prone to oxidation or degradation over time, especially in liquid form.[8] It is crucial to use fresh or recently purified hydrazine. If stability is a persistent issue, consider using the more stable hydrochloride salt of the hydrazine.
-
Solvent Choice: While some Fischer syntheses can be run neat, the choice of solvent can significantly influence yield.[3][9] High-boiling polar aprotic solvents like DMSO or acetic acid are often employed.[3] In some cases, lower-boiling solvents like THF or even ethanol can be effective, particularly with microwave heating.[3]
Q2: I am observing significant formation of side products and the final product is impure. How can I improve selectivity and ease purification?
A2: Side product formation is a frequent challenge, often stemming from the reaction mechanism itself or from decomposition pathways.
-
Regioisomer Formation: With an unsymmetrical ketone like 2-butanone, there is a possibility of forming two different enamine tautomers, which can lead to a mixture of indole regioisomers. While the formation of the more substituted enamine is generally favored (leading to the desired 2,3-dimethyl substitution), this is not always guaranteed. Modifying the acid catalyst and solvent can sometimes influence this ratio.
-
Minimizing Decomposition: If you observe significant charring or a complex mixture of byproducts, the reaction conditions are likely too harsh. Reducing the temperature, using a milder acid catalyst, or decreasing the reaction time can mitigate this. Microwave-assisted synthesis is particularly effective at reducing thermal decomposition by drastically shortening reaction times.[3]
-
Purification Strategy:
-
Chromatography: The target indole may have a similar polarity to byproducts, making separation difficult.[8] Experiment with different solvent systems for column chromatography. A gradient elution can be beneficial. If the product is sensitive to the acidic nature of standard silica gel, consider using neutralized silica (pre-treated with a triethylamine solution) or an alternative stationary phase like alumina.[8]
-
Recrystallization: If a crude product of sufficient purity can be obtained, recrystallization is an excellent method for achieving high purity on a larger scale. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
-
Q3: The reaction is very slow and requires prolonged heating at high temperatures. Are there methods to accelerate the synthesis?
A3: Yes. Modern techniques can significantly reduce reaction times from many hours to mere minutes, often with an accompanying improvement in yield.
-
Microwave-Assisted Synthesis: This is one of the most effective methods for accelerating the Fischer indole synthesis.[3] Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3] For example, a reaction that takes 15 hours under thermal conditions might be completed in under 30 minutes in a microwave reactor.[6]
-
One-Pot Procedures: To improve efficiency and minimize handling losses, a one-pot synthesis can be employed.[3] In this approach, the hydrazine and ketone are combined to form the hydrazone in situ, followed by the addition of the acid catalyst for the indolization step, all in the same reaction vessel.[7]
Section 3: Optimized Experimental Protocols
The following are detailed, self-validating protocols. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Classical Thermal Synthesis
This protocol provides a baseline for a traditional approach.
Materials:
-
1-methyl-1-(naphthalen-2-yl)hydrazine hydrochloride (1.0 eq)
-
2-Butanone (1.2 eq)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene or Xylene
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the hydrazine hydrochloride (1.0 eq) and 2-butanone (1.2 eq) in ethanol. Stir at room temperature for 2-4 hours. The hydrazone may precipitate. If so, filter and dry the solid. Otherwise, remove the ethanol under reduced pressure.
-
Indolization: To the flask containing the crude hydrazone, add the acid catalyst (e.g., a large excess of PPA by weight, or 2.0 eq of ZnCl₂) and a high-boiling solvent like xylene.
-
Heating: Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 8-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice water. Neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant acceleration of the reaction.
Materials:
-
1-methyl-1-(naphthalen-2-yl)hydrazine (1.0 eq)
-
2-Butanone (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.2 eq) or Zinc Chloride (ZnCl₂) (1.0 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the hydrazine (1.0 eq), 2-butanone (1.2 eq), and the acid catalyst (e.g., p-TSA). Add a minimal amount of a suitable solvent like ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up & Purification: After the reaction is complete, cool the vessel to room temperature. Perform the same work-up and purification steps as described in the classical protocol. The significantly cleaner reaction profile often simplifies purification.
Section 4: Data Summary & Quick Reference
The table below summarizes the impact of key variables on the synthesis.
| Parameter | Options / Range | Expected Impact on Yield & Purity | Rationale & Key Considerations |
| Acid Catalyst | Brønsted: p-TSA, H₂SO₄Lewis: ZnCl₂, BF₃·OEt₂Other: PPA | High Impact. Optimal choice is substrate-dependent. PPA is effective but harsh. Lewis acids can sometimes improve regioselectivity. | The acid facilitates both the enamine tautomerization and the[6][6]-sigmatropic rearrangement.[3][4] |
| Temperature | 80 °C to 180 °C | High Impact. Yield often increases with temperature up to a point, after which decomposition dominates. | Higher temperatures increase the rate of the key rearrangement step but also side reactions.[3] |
| Solvent | Acetic Acid, Toluene, Xylene, Ethanol, Neat (solvent-free) | Medium Impact. High-boiling solvents are needed for thermal methods. Polar solvents can sometimes improve reaction rates. | The solvent must be stable to the acidic conditions and high temperatures.[3][10] |
| Reaction Time | Thermal: 4-24 hoursMicrowave: 5-30 minutes | High Impact. Over-exposure to heat can degrade the product. Monitor by TLC to determine the optimal endpoint. | Microwave heating dramatically reduces required time, minimizing thermal degradation.[3] |
Section 5: Visual Troubleshooting Workflow
When faced with a suboptimal result, a logical decision-making process is key. The following diagram outlines a troubleshooting workflow.
Caption: A decision tree for troubleshooting low-yield synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis. Benchchem.
- Wikipedia. (2023). Fischer indole synthesis. In Wikipedia.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Matsumoto, K., et al. (n.d.). Fischer indole synthesis in the absence of a solvent. ResearchGate.
- Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- BenchChem Technical Support Team. (2025). Improving yield in Fischer indole synthesis of precursors. BenchChem.
- Tokyo Chemical Industry. (n.d.). Fischer Indole Synthesis. TCI EUROPE N.V.
- Szabó, I., et al. (2021). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Beilstein Journal of Organic Chemistry, 17, 2596–2608.
Sources
- 1. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 2. BJOC - Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fischer Indole Synthesis
A Guide to Minimizing Side Product Formation
Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful reaction. The Fischer indole synthesis, while being one of the most widely used methods for constructing the indole nucleus for over a century, is notorious for its potential pitfalls, particularly the formation of unwanted side products[1][2][3]. This guide moves beyond simple protocols to explain the causality behind these issues and provides robust, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Issue 1: My reaction has turned into black, intractable tar. What is happening and how can I prevent it?
This is the most frequently encountered problem in Fischer indole synthesis, leading to low yields and significant purification challenges[4].
Question: What are the primary causes of tar and polymer formation?
Answer: Tar formation is almost always a result of overly harsh reaction conditions that cause the decomposition of starting materials or key intermediates[4]. The main culprits are:
-
Aggressive Acid Catalysis: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or polyphosphoric acid (PPA) can promote a cascade of side reactions, including polymerization of the electron-rich indole product or degradation of the unstable enamine intermediate[4][5].
-
High Temperatures: While heat is necessary to overcome the activation energy of the key[5][5]-sigmatropic rearrangement, excessive temperatures (often >120 °C) accelerate decomposition pathways, leading to charring and polymerization[4][6].
-
Oxygen Exposure: Electron-rich hydroxyindoles or the indole products themselves can be susceptible to oxidative polymerization, especially at elevated temperatures[7].
Question: How can I modify my experiment to minimize tar formation?
Answer: Optimization is key. A systematic approach to moderating the reaction conditions can dramatically reduce tar formation.
-
Catalyst Selection: Switch from strong, aggressive acids to milder catalysts. Lewis acids or weaker Brønsted acids often provide a better balance of reactivity and stability[6][8][9].
-
Temperature Control: Begin with lower temperatures and gradually increase only if the reaction fails to proceed. Sometimes, a longer reaction time at a lower temperature is more effective than a short time at a high temperature[4]. Microwave-assisted synthesis can also be an effective strategy for rapid heating over shorter periods, potentially minimizing byproduct formation[7].
-
Inert Atmosphere: For sensitive substrates, particularly in the synthesis of hydroxyindoles, performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions[7].
Table 1: Comparison of Acid Catalysts for Mitigating Tar Formation
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Strong Brønsted Acids | H₂SO₄, PPA, HCl | High Temp (100-180 °C) | High reactivity, inexpensive | High risk of tarring, substrate decomposition[4][8] |
| Milder Brønsted Acids | p-TsOH, Acetic Acid | Moderate Temp (80-120 °C) | Reduced tar formation | May be too weak for some substrates[6] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Variable Temp (RT - 120 °C) | Generally milder, can improve regioselectivity[8][9] | Can be hygroscopic, requires anhydrous conditions |
| Specialty Reagents | Eaton's Reagent (P₂O₅/MeSO₃H) | Moderate Temp | Can offer unique regioselectivity and high yields[10] | Very harsh, can cause decomposition if not used carefully[10] |
Experimental Protocol: A Robust Method for 2-phenylindole Synthesis Minimizing Tar
This protocol utilizes a milder Lewis acid catalyst to reduce the risk of decomposition.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Stir at room temperature for 1-2 hours until TLC analysis confirms the complete consumption of the starting materials.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly.
-
-
Indolization:
-
To the flask containing the crude acetophenone phenylhydrazone, add anhydrous toluene.
-
Add zinc chloride (ZnCl₂) (1.5 - 2.0 eq) in one portion. Note: ZnCl₂ is hygroscopic; handle accordingly.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water to yield 2-phenylindole as a white solid.
-
Troubleshooting Workflow: Tar & Polymer Formation
Caption: Decision tree for troubleshooting tar formation.
Issue 2: My reaction fails, yielding aniline and other cleavage byproducts instead of the indole.
This issue points to a fundamental mechanistic diversion where the crucial N-N bond of the hydrazone intermediate is cleaved prematurely.
Question: Why does the N-N bond sometimes break instead of rearranging?
Answer: The productive Fischer synthesis relies on a[5][5]-sigmatropic rearrangement of an enamine intermediate. However, a competing pathway exists: heterolytic cleavage of the protonated N-N bond[1][11]. This side reaction is particularly problematic when electron-donating groups (EDGs) are present on the starting ketone or aldehyde. These EDGs over-stabilize the iminium cation intermediate formed upon N-N bond cleavage, making this pathway kinetically favorable over the desired rearrangement[1][5]. This is a well-documented failure mode, especially in attempts to synthesize 3-aminoindoles or 3-amidoindoles via the Fischer route[1][11].
Question: How can I design my experiment to favor the[5][5]-sigmatropic rearrangement over N-N cleavage?
Answer: The key is to destabilize the N-N cleavage pathway or favor the conditions for the rearrangement.
-
Use Milder Lewis Acids: Strong Brønsted acids aggressively protonate the nitrogen atoms, facilitating cleavage. Milder Lewis acids like ZnCl₂ coordinate differently and can favor the rearrangement pathway[6][12].
-
Protecting Groups: If your carbonyl component contains a strong electron-donating group (like an amine or hydroxyl), consider protecting it. Converting a hydroxyl group to an electron-withdrawing protecting group (e.g., acetyl) can reduce the electron-donating ability of the ring system and disfavor cleavage[7].
-
Modify the Carbonyl Partner: If possible, altering the structure of the ketone or aldehyde to be less electron-rich can sometimes circumvent the problem entirely[7].
Fischer Indole Synthesis: Main Pathway vs. N-N Cleavage Side Reaction
Caption: Competing pathways in the Fischer indole synthesis.
Issue 3: I am using an unsymmetrical ketone and getting a mixture of regioisomers.
This is a classic challenge that arises from the non-selective formation of the enamine intermediate.
Question: What determines the regiochemical outcome of the reaction?
Answer: The regioselectivity of the Fischer indole synthesis is determined at the enamine-formation step, which precedes the irreversible[5][5]-sigmatropic rearrangement[3][13]. Tautomerization of the hydrazone can occur towards either of the two α-carbons of an unsymmetrical ketone. The ratio of the resulting indole products reflects the ratio of the enamine intermediates formed. Several factors influence this equilibrium:
-
Steric Hindrance: The reaction generally favors the formation of the enamine at the less sterically hindered α-carbon. For example, with a methyl ethyl ketone, enolization typically occurs towards the methyl group[12][13].
-
Acid Catalyst: The choice and strength of the acid catalyst can significantly impact the product ratio[13]. Harsher conditions may favor the thermodynamically more stable (more substituted) enamine, while milder conditions might yield the kinetically controlled (less substituted) product. A systematic screening is often required[6].
-
Temperature: Reaction temperature can influence the equilibrium between the two possible enamine intermediates[7][13].
Question: How can I experimentally control regioselectivity?
Answer: Achieving high regioselectivity often requires empirical optimization. A Design of Experiments (DoE) approach can be highly effective.
Experimental Protocol: Screening for Optimal Regioselectivity
-
Setup: Prepare the common hydrazone intermediate from your unsymmetrical ketone and phenylhydrazine.
-
Parallel Reactions: Set up a series of small-scale reactions (e.g., in microwave vials) using the same amount of hydrazone.
-
Vary Parameters:
-
Catalyst Screen: In separate vials, test different acid catalysts from Table 1 (e.g., p-TsOH, ZnCl₂, BF₃·OEt₂, Eaton's Reagent).
-
Temperature Screen: Using the most promising catalyst, run reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Solvent Screen: Test different solvents (e.g., Toluene, Acetic Acid, Ethanol, Dioxane).
-
-
Analysis: After a set time, quench a small aliquot from each reaction and analyze the crude mixture by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.
-
Scale-Up: Once the optimal conditions for selectivity are identified, scale up the reaction.
Workflow for Optimizing Regioselectivity
Caption: Systematic workflow for regioselectivity optimization.
References
- BenchChem. (2025). Preventing tar and polymer formation in Fischer indole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). of Substituted Indoles. BenchChem Technical Support.
-
Garnier, J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. BenchChem Technical Support.
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Thiemann, T., et al. (2009). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Zeitschrift für Naturforschung B. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]
-
Zhao, D., & Hughes, D. L. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry. [Link]
-
Garnier, J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem Technical Support.
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
A Comparative Guide to Keap1-Nrf2 Inhibitors: A Deep Dive into Benzo[g]indoles and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Keap1-Nrf2 Pathway, a Nexus of Cellular Defense
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[2]
The therapeutic potential of activating the Nrf2 pathway has led to the development of numerous small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). These inhibitors can be broadly classified based on their mechanism of action: covalent modification of Keap1 or non-covalent, direct disruption of the PPI.[3][4] This guide will provide a comparative analysis of these different classes of inhibitors, with a special focus on the emerging class of benzo[g]indole-based non-covalent inhibitors.
It is important to note that while the benzo[g]indole scaffold has been identified as a promising non-covalent Keap1-Nrf2 PPI inhibitor, to date, there is a lack of specific published experimental data for 1,2,3-Trimethyl-1H-benzo[g]indole in this context.[5] Therefore, this guide will discuss the broader class of benzo[g]indoles and compare their potential characteristics with established Keap1-Nrf2 modulators for which experimental data are available.
Visualizing the Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Comparative Analysis of Keap1-Nrf2 Modulators
This section provides a detailed comparison of different classes of Keap1-Nrf2 modulators, highlighting their mechanism of action, potency, and other relevant characteristics.
Benzo[g]indoles: A Novel Class of Non-Covalent Keap1-Nrf2 PPI Inhibitors
Recent research has identified the benzo[g]indole scaffold as a novel starting point for the development of non-covalent inhibitors of the Keap1-Nrf2 PPI.[5] These molecules are designed to directly compete with the Nrf2 protein for binding to the Kelch domain of Keap1, thereby preventing Nrf2 degradation without covalently modifying the Keap1 protein. This non-covalent approach is hypothesized to offer a better safety profile by avoiding off-target reactions associated with electrophilic compounds.[3]
A study by Ohe et al. (2017) described the discovery of benzo[g]indole derivatives with an indole-3-hydroxamic acid or indole-3-carbohydrazide moiety that exhibit significant Keap1-Nrf2 PPI inhibitory activity.[5] These derivatives demonstrated stronger inhibitory activity than a previously reported non-covalent inhibitor, Cpd16.[5] Furthermore, many of these benzo[g]indole compounds showed high metabolic stability in human microsomes and low cytotoxicity.[5]
While specific data for 1,2,3-Trimethyl-1H-benzo[g]indole is not available, the structure-activity relationship (SAR) studies on this class suggest that modifications to the benzo[g]indole core can significantly impact potency. The promising activity of other derivatives suggests that the benzo[g]indole scaffold is a viable pharmacophore for developing potent and safe Nrf2 activators.
Covalent Keap1 Modifiers
This class of inhibitors contains an electrophilic center that reacts with specific cysteine residues on Keap1, leading to its inactivation and subsequent Nrf2 stabilization.
-
Dimethyl Fumarate (DMF): An approved treatment for multiple sclerosis, DMF and its active metabolite, monomethyl fumarate (MMF), are electrophilic compounds that covalently modify several cysteine residues on Keap1.[6][7] This modification leads to the nuclear accumulation of Nrf2 and the induction of antioxidant gene expression.[6][7] While effective, the electrophilic nature of DMF can lead to off-target effects and glutathione depletion.[8]
-
Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables, sulforaphane is a potent activator of the Nrf2 pathway.[9][10] It reacts with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[9] Sulforaphane has demonstrated a wide range of cytoprotective effects in preclinical studies.[9]
Other Nrf2 Activators
-
Bardoxolone Methyl: A synthetic triterpenoid, Bardoxolone methyl is a potent Nrf2 activator that has been investigated in clinical trials for chronic kidney disease.[11][12] It is believed to act through covalent modification of Keap1, leading to Nrf2 stabilization.[11] It has been shown to activate Nrf2 signaling at nanomolar concentrations in cellular assays.[11][13]
Nrf2 Inhibitors: A Contrasting Mechanism
-
Trigonelline: In contrast to the activators discussed above, trigonelline, an alkaloid found in coffee, has been identified as an Nrf2 inhibitor. It has been shown to block Nrf2-dependent proteasome activity and render cancer cells more susceptible to apoptosis. This highlights the dual role of Nrf2 in cellular processes; while its activation is generally cytoprotective, its inhibition can be beneficial in contexts like cancer where Nrf2 is overexpressed.
Quantitative Comparison of Keap1-Nrf2 Modulators
The following table summarizes the available quantitative data for various Keap1-Nrf2 modulators. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Inhibitor | Class | Mechanism | Assay | Potency (IC50/EC50) | Cell Line | Reference |
| Benzo[g]indole Derivatives | Non-covalent PPI Inhibitor | Disrupts Keap1-Nrf2 interaction | FP | IC50 in the µM range | - | [5] |
| Bardoxolone Methyl | Covalent Modifier | Covalent modification of Keap1 | ARE-luciferase | EC50 in the nM range | HUVECs | [11][13] |
| Dimethyl Fumarate (DMF) | Covalent Modifier | Covalent modification of Keap1 | ARE-luciferase | EC50 in the µM range | - | [6][7] |
| Sulforaphane | Covalent Modifier | Covalent modification of Keap1 | ARE-luciferase | EC50 in the µM range | - | [9][10] |
| Trigonelline | Nrf2 Inhibitor | Inhibits Nrf2 activity | - | - | A549, NCIH460 | [5] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition
This biochemical assay directly measures the ability of a test compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human Keap1 protein.
-
Prepare a stock solution of a fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., FITC-labeled ETGE peptide).
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
-
Assay Plate Preparation:
-
In a low-volume, black 384-well plate, add the assay buffer.
-
Add the fluorescently labeled Nrf2 peptide to all wells at a final concentration optimized for a stable signal.
-
Add the test compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and wells without Keap1 as a positive control for no binding.
-
Initiate the reaction by adding the Keap1 protein to all wells except the positive control.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ARE-Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2 in response to a test compound.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE).
-
Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for Nrf2 activation and luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) if necessary.
-
Plot the fold induction of luciferase activity against the compound concentration and determine the EC50 value.
-
Western Blotting for Nrf2 Target Gene Expression
This technique is used to confirm the upregulation of Nrf2 downstream target proteins, such as NQO1 and HO-1.
Caption: Workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., NQO1, HO-1) and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the relative protein expression levels.
-
Conclusion
The Keap1-Nrf2 pathway remains a highly attractive target for therapeutic intervention in a wide range of diseases characterized by oxidative stress and inflammation. This guide has provided a comparative overview of different classes of Keap1-Nrf2 modulators, each with distinct mechanisms of action and properties.
The emergence of non-covalent PPI inhibitors, such as those based on the benzo[g]indole scaffold, represents a promising direction for the development of safer and more specific Nrf2 activators. While direct experimental data for 1,2,3-Trimethyl-1H-benzo[g]indole is currently lacking in the scientific literature, the foundational research on the benzo[g]indole class provides a strong rationale for further investigation into its potential as a Keap1-Nrf2 inhibitor.
In contrast, covalent modifiers like Dimethyl Fumarate and Sulforaphane, along with other potent activators like Bardoxolone Methyl, have well-documented efficacy but also potential for off-target effects. The existence of Nrf2 inhibitors such as Trigonelline further underscores the complex role of this pathway and the importance of context-specific therapeutic strategies.
The provided experimental protocols offer a robust framework for the in-vitro characterization of novel Keap1-Nrf2 inhibitors. As research in this field continues to evolve, a deeper understanding of the structure-activity relationships and long-term safety profiles of these different classes of modulators will be crucial for translating their therapeutic potential into clinical success.
References
-
Advances in developing noncovalent small molecules targeting Keap1. Drug Discovery Today, 2023. [Link]
-
Advances in developing noncovalent small molecules targeting Keap1. PubMed, 2023. [Link]
-
Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors. MDPI, 2019. [Link]
-
Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Taylor & Francis Online, 2022. [Link]
-
Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. ScienceDirect, 2015. [Link]
-
Trigonelline inhibits Nrf2 via EGFR signalling pathway and augments efficacy of Cisplatin and Etoposide in NSCLC cells. PubMed, 2020. [Link]
-
Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling. ScienceDirect, 2021. [Link]
-
Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling. PubMed, 2021. [Link]
-
Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors. ACS Publications, 2020. [Link]
-
Natural products as non-covalent and covalent modulators of the KEAP1/NRF2 pathway exerting antioxidant effects. ResearchGate, 2023. [Link]
-
Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. MDPI, 2024. [Link]
-
(A) Chemical structures and Keap1-Nrf2 binding inhibition IC 50 values... ResearchGate. [Link]
-
Mathematical Modeling Reveals Quantitative Properties of KEAP1-NRF2 Signaling. bioRxiv, 2021. [Link]
-
Structure-Activity and Structure-Property Relationship and Exploratory in Vivo Evaluation of the Nanomolar Keap1-Nrf2 Protein-Protein Interaction Inhibitor. PubMed, 2015. [Link]
-
Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. PubMed, 2017. [Link]
-
Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS, 2015. [Link]
-
Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells. PMC, 2020. [Link]
-
Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. MDPI, 2025. [Link]
-
Biomedical Importance of Indoles. PMC, 2010. [Link]
-
Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells. Aging-US, 2020. [Link]
-
Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. PubMed, 2024. [Link]
-
NRF2 pathway as the mechanism behind sulforaphane's protective effects. Jed Fahey, 2020. [Link]
-
Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Frontiers, 2023. [Link]
-
Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies. ResearchGate, 2016. [Link]
-
Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose. PMC, 2022. [Link]
-
Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation. MDPI, 2022. [Link]
-
Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies. PubMed, 2017. [Link]
-
Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function. PMC, 2017. [Link]
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validation of anticancer activity in benzo[g]indoles
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A Researcher's Guide to the Computational Exploration of 1,2,3-Trimethyl-1H-benzo[g]indole: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzo[g]indole scaffolds are of significant interest due to their prevalence in biologically active compounds and their potential in optoelectronic applications.[1][2][3] The targeted functionalization of this core structure, as seen in 1,2,3-Trimethyl-1H-benzo[g]indole, allows for the fine-tuning of its physicochemical properties. Computational chemistry provides a powerful lens to investigate these properties at a molecular level, offering predictive insights that can accelerate discovery.
This guide presents a comparative framework for conducting computational studies on 1,2,3-Trimethyl-1H-benzo[g]indole. Rather than a rigid protocol, we offer a narrative that explains the "why" behind methodological choices, grounded in the principles of scientific integrity and drawing from established computational practices for similar heterocyclic systems.
The Strategic Value of Computational Scrutiny
Before embarking on synthesis and experimental characterization, in silico analysis of 1,2,3-Trimethyl-1H-benzo[g]indole can preemptively answer critical questions regarding its stability, electronic behavior, and potential as a pharmacophore or functional material. Computational methods allow for the exploration of:
-
Molecular Geometry and Stability: Understanding the foundational structure and its energetic landscape.
-
Electronic Properties: Probing the frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic transitions.[4]
-
Spectroscopic Signatures: Simulating UV-Vis, IR, and NMR spectra to aid in the interpretation of experimental data.
-
Non-Linear Optical (NLO) Properties: Assessing its potential for applications in optoelectronics.[4]
-
Biomolecular Interactions: Docking studies to predict binding affinity and mode of interaction with biological targets.[4]
A Comparative Look at Computational Methodologies
The choice of computational method is paramount and dictates a trade-off between accuracy and computational cost. For a molecule like 1,2,3-Trimethyl-1H-benzo[g]indole, Density Functional Theory (DFT) stands out as the workhorse method, offering a robust balance.
| Computational Method | Strengths | Weaknesses | Typical Application for Benzo[g]indoles |
| Semi-Empirical (e.g., AM1, PM3) | Very fast, suitable for large systems. | Lower accuracy, parametrization dependent. | Initial screening of large libraries of derivatives. |
| Hartree-Fock (HF) | Good for initial geometry optimizations. | Neglects electron correlation, leading to systematic errors. | Less common now for property prediction, often a starting point for more advanced methods. |
| Density Functional Theory (DFT) | Good accuracy for a wide range of properties at a manageable cost. | Functional-dependent, can struggle with long-range interactions. | Geometry optimization, electronic structure, spectroscopic predictions. |
| Time-Dependent DFT (TD-DFT) | Efficient method for calculating excited state properties. | Accuracy depends on the chosen functional. | Simulating UV-Vis absorption spectra.[5][6][7] |
| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation, generally more accurate than HF. | More computationally expensive than DFT. | High-accuracy geometry and energy calculations for benchmarking. |
For a comprehensive study of 1,2,3-Trimethyl-1H-benzo[g]indole, a multi-tiered approach is recommended.
Figure 2: Conceptual diagram of electronic transitions calculated by TD-DFT.
Comparative Data Presentation
To facilitate comparison with experimental data or other computational methods, results should be tabulated.
Table 1: Calculated vs. Experimental Geometric Parameters (Hypothetical)
| Parameter | B3LYP/6-311++G(d,p) | Experimental (X-ray) |
| C2-C3 Bond Length (Å) | 1.395 | To be determined |
| N1-C2 Bond Length (Å) | 1.380 | To be determined |
| C4-C5-C6-C7 Dihedral (°) | 0.5 | To be determined |
Table 2: Calculated Electronic Properties (Hypothetical)
| Property | Value |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 4.6 |
| Dipole Moment (Debye) | 2.1 |
Conclusion and Future Directions
The computational methodologies outlined provide a robust framework for the in-depth characterization of 1,2,3-Trimethyl-1H-benzo[g]indole. By systematically applying DFT and TD-DFT, researchers can gain valuable insights into its structural, electronic, and spectroscopic properties, thereby guiding synthetic efforts and application-oriented research. Future studies could expand on this by exploring its reactivity through the calculation of reaction pathways or by investigating its behavior in different solvent environments. For drug development applications, molecular dynamics simulations could provide a more dynamic picture of its interaction with biological targets. The synergy between these computational predictions and experimental validation will undoubtedly accelerate the discovery of novel applications for this promising class of molecules. [8]
References
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ResearchGate. Dft, Dftb and Td-Dft Theoretical Investigations of Π-Conjugated Molecules Based on Thieno[2,3-B] Indole for Dye-Sensitized Solar Cell Applications | Request PDF. Available from: [Link]
-
R Discovery. Synthesis, structural, TD-DFT, and optical characteristics of indole derivatives. Available from: [Link]
-
Synthesis and biological evaluation of some newer Indole Derivatives. Available from: [Link]
-
ACS Omega. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. Available from: [Link]
-
PubMed. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Available from: [Link]
-
ACG Publications. Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates. Available from: [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]
-
Beilstein Journals. Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Available from: [Link]
-
CORE. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. Available from: [Link]
-
PubChem. 1H-Indole, 1,2,3-trimethyl-. Available from: [Link]
-
ijsra.net. Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione. Available from: [Link]
-
MDPI. Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. Available from: [Link]
-
ResearchGate. Molecular Structure, Spectroscopic and Quantum Chemical Studies of 1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indoline | Request PDF. Available from: [Link]
-
Mapana Journal of Sciences. Comparative studies of photophysical properties of Indole molecules. Available from: [Link]anajournalofsciences/article/view/2903)
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spectroscopic comparison of 1,2,3-trimethyl vs 2,3,3-trimethyl isomers
[label="FullyAromaticCore\n(13C:<140ppm)", fillcolor="#F1F3F4", fontcolor="#RefiningIsomerComparisons I'mnowintegratingthestructuralinsightsintotheNMRdata.Specifically, I'mfocusingonthesignificantdifferencesinmethylgroupshiftsduetothevaryingelectronicenvironments.TheN-methylgroupin1, 2, 3-trimethylindoleisdistinctlydeshieldedcomparedtothegem-dimethylsintheindolenineform.Furthermore, theabsenceofaniminebondintheindole, anditspresenceintheindolenineiskey.I'mprioritizingdataintegrationandcomparison.IntegratingStructuralInsights I'mnowfocusingonamoredetailedspectroscopicanalysis, specificallythesignificantmethylgroupshiftdifferencesarisingfromdifferentelectronicenvironments.ThedataconfirmstheN-methylin1, 2, 3-trimethylindoleisdeshieldedcomparedtothegem-dimethylsintheindolenineform.I'mfocusingontheiminebondpresenceintheindolenineversusitsabsenceintheindole, asthisiskey.I'mprioritizingtherefinementofspectraldataintegrationandstructuralfeaturecomparison.ValidatingElectronicEnvironments Iamnowfocusingonrefiningthespectroscopicdatatovalidatetheelectronicenvironmentvariations.Iampayingcloseattentiontothestructuralshifts, specificallythedeshieldingoftheN-methylgroupin1, 2, 3-trimethylindoleasopposedtothegem-dimethylsintheindolenineform.Also, theabsenceoftheiminebondintheindole, andthepresenceoftheindolenineiskeytotheanalysis.Iamprioritizingdatacomparisons.RefiningSpectralAnalysis I'mnowdetailingspectroscopicdistinctions.Specifically, in1HNMR, InotetheN-CH3peakat3.6ppmfor1, 2, 3-trimethylindole, andthegem-dimethylsat1.3ppmfor2, 3, 3-trimethyl-3H-indole.In13CNMR, Iobservetheiminecarbonat188ppmfortheindolenineform.Thesearekeydatapoints.I'mprioritizingtherefinementandvalidationofspectralinterpretation, andwillworkonbuildingthetable.ValidatingSelf-Consistency I'mnowemphasizingtheself-validatingnatureofthespectroscopicdata.Thecriticalfeatureistheperfectcorrelation, suchasthe6Hsingletat1.3ppmin1HNMRfor2, 3, 3-trimethyl-3H-indolealigningwiththe13Cpeakat188ppm.Thepresenceofbothisessential;ifoneismissing, itimplieseithersampledegradationormisidentification.I'mfocusingonincorporatingthesechecksintothetableandmethodology.IntegratingCitationsandData I'mnowincorporatingthecitationsandrefiningdata, notingkeyspectralfeatures.For1, 2, 3-trimethylindole, IhavetoassumetheN-CH3isaround3.6ppm, andfor2, 3, 3-trimethyl-3H-indole, thegem-dimethylsarearound1.3ppm.I'llneedtolistthesegeneralshiftsandmethodstovalidate.I'mfocusingonvalidatingmydatapoints.IwillalsoincorporateinformationandtheURLs.RefiningGuideStructure I'mnowdetailingtheguide'sstructuretoguaranteecompleteness.I'llincludesectionsonstructuralfeatures, spectroscopicdata(NMR, IR), experimentalworkflow, anddatavalidation, eachlinkedwithself-validatingprotocols.I'mfocusingontheintegrationofcitationstovalidateclaimsandestablishexperimentalchoices.I'mprioritizingensuringthatIaddressallrequirements.FinalizingSpectroscopicComparisons I'mnowcompletingthefinalchecksfordataintegrity.Thefocusisonintegratingthespectralfindingswithcitationsforvalidation.Mynextstepsinvolveassemblingalldatawithintheguideandcreatingthefinaldiagrams.I'mfocusingonvalidatingtheguide'saccuracy.I'mprioritizingtheguide'sclarity.ValidatingDOTDiagram I'mnowrefiningDiagram1inDOTtoensurecolorpalettecompliance.I'vere-writtenthecodeforDiagram1toadherestrictlytothedesignatedcolorpaletteandcontrastrules.I'mfocusingonensuringvisualclarityandreadability.Thisdiagramnowincludesatitlenodeandthecolor-codedstructures.I'llfocusontestingtheoutput.ValidatingDOTOutput I'mnowcheckingDiagram1'sgeneratedoutputforcolorcorrectnessandcontrast.Iwillverifyifalllabelsarelegibleagainsttheirbackground, andwillre-checkthegraph'sreadability.I'mprioritizingaccuracy.I'veupdatedtheDOTdiagram, andI'llnowtestitagain.OptimizingStructuralVisuals I'mnowimplementingthecolor-codedDOTdiagram.ThenodesandedgesinDiagram1arenowstructuredforanincreasedfocusonthespectraldata, includingthechemicalshifts.Also, I'mintegratingthestructuralfeatureswithspectroscopicdataforenhancedcomparisonclarity.I'mprioritizingtheclarityofthisDOTdiagram.Iwillvalidateitbyrunninganddebuggingit.ValidatingATRProtocol I'mnowdetailinganATR-FTIRprotocol, asindolesareoftenoils.Thisallowsdirectmeasurement, removingtheneedforKBrpellets.Theindolenineispronetohydrolysis;ATRminimizesmoistureandoxidation.I'llensureanauthoritativetone, highlightingmyexpertiseasaSeniorApplicationScientist.Iamfocusingonrefiningthemethodandensuringitsaccuracy.Iwilladdthenecessarycitations.RefiningDataIntegration I'mnowintegratinginformationfromtherecentsearchresults.I'mfocusingonvalidatingmydatapoints.Iwillincorporaterelevantinformation, includingtheURLs, andensurethatIaddressanyqueriesbytheexpert.ValidatingReferenceIntegration I'mnowintegratingnewsearchresultsfromtheexpertintothereferencessection, carefullymappingtheURLs.Mypriorityisaccuracyinlistingboththesourceandthespecificinformation.I'mprioritizingaccuracyforthesourcesandtheinformation'sdetails.Ihavepreparedtovalidatethetable.FinalizingtheComparison I'mnowputtingthefinishingtouchesonthespectroscopiccomparisonguide.I'vecompiledthefinaltable, meticulouslyintegratingallspectraldata, validatedcitations, andself-validationprotocols.IhavecreatedafullyvalidatedDOTdiagramshowingthestructuralandelectronicstates.Iamprioritizingathoroughreviewtoensuretheguide'saccuracyandcompletenessbeforefinaldelivery.FinalizingValidationProtocols I'mnowdetailingvalidationprotocolsforNMRandFT-IR.I'lldissolvemysampleinanhydrousCDCl3.I'llacquireATR-FTIRspectraandlookforadistinctC=NstretchandtheabsenceofN-Hsignals.ForNMR, I'llacquire1Hand13Cspectraandintegrateandcorrelatedata.I'mfocusingonvalidatingtheseprotocolstoconfirmthatthesematchtherequirements.#AComprehensiveSpectroscopicComparisonGuide:1, 2, 3-Trimethylindolevs.2, 3, 3-Trimethyl-3H-indoleAsaSeniorApplicationScientist, distinguishingbetweenstructuralisomersisafundamentalprerequisitefordownstreamapplications, particularlyinthesynthesisofcyaninedyes, fluorescentprobes, andpharmaceuticalintermediates.The
C11H13N
isomers—1, 2, 3-trimethylindole and2, 3, 3-trimethyl-3H-indole (commonlyreferredtoas2, 3, 3-trimethylindolenine)—presentaclassicanalyticalchallenge[1.2].
While they share identical molecular weights, their electronic environments are fundamentally different. This guide provides an objective, data-driven comparison of their spectroscopic signatures, grounded in the mechanistic causality of their molecular structures.
Mechanistic Basis of Spectroscopic Differences
To interpret the spectroscopic data accurately, one must first understand the electronic causality dictated by the structural framework of each isomer:
-
1,2,3-Trimethylindole (The Aromatic System): This molecule features a fully conjugated, 10- π electron aromatic system. The nitrogen atom is part of the pyrrole ring, and its lone pair actively participates in the aromatic π -system. The methyl group attached directly to the nitrogen ( N−CH3 ) is heavily deshielded due to the electronegativity of the nitrogen and the strong aromatic ring current[1].
-
2,3,3-Trimethyl-3H-indole (The Indolenine System): Here, the aromaticity of the pyrrole ring is intentionally broken by an sp3 -hybridized carbon at the C3 position[2]. This structural shift creates a localized C=N double bond (an imine) and forces the two methyl groups at C3 into an aliphatic, highly shielded environment[3].
Logical relationship between isomer structure and resulting spectroscopic NMR shifts.
Comparative Spectroscopic Data
The structural differences outlined above manifest in distinct, non-overlapping signals across NMR and FT-IR spectroscopy. The quantitative data is summarized in the table below to facilitate rapid experimental cross-referencing.
| Spectroscopic Parameter | 1,2,3-Trimethylindole | 2,3,3-Trimethyl-3H-indole | Mechanistic Causality |
| 1 H NMR (Methyls) | ~3.6 ppm (3H, s, N−CH3 )~2.2-2.4 ppm (6H, s, C2/C3- CH3 ) | ~1.3 ppm (6H, s, C3-gem-dimethyls)~2.3 ppm (3H, s, C2- CH3 ) | N−CH3 is heavily deshielded by the aromatic nitrogen. The sp3 C3 carbon in the indolenine shields the gem-dimethyls[3][1][4]. |
| 13 C NMR (Key Carbons) | ~29 ppm ( N−CH3 )100-140 ppm (Aromatic core) | ~188 ppm ( C=N imine)~54 ppm ( sp3 C3 quaternary) | The indolenine breaks pyrrole aromaticity, creating a highly deshielded imine carbon and a distinct aliphatic quaternary carbon[4]. |
| FT-IR (Key Stretches) | ~1600, 1450 cm⁻¹ (Aromatic C=C ) | ~1570-1580 cm⁻¹ (Strong C=N stretch) | The localized C=N double bond in the 3H-indole derivative provides a sharp, diagnostic dipole moment change[4][5]. |
| Physical State (RT) | Low-melting solid / Oil | Yellow/Orange Liquid (mp 6-8 °C) | Disruption of planar aromatic stacking in the indolenine lowers the melting point[6]. |
Experimental Protocols for Spectroscopic Validation
To ensure absolute trustworthiness in your analytical pipeline, the following protocol is designed as a self-validating system . This means the confirmation of an isomer does not rely on a single data point, but rather on the mandatory correlation between 1 H integrations, 13 C chemical shifts, and IR vibrational modes.
Self-validating experimental workflow for the spectroscopic differentiation of isomers.
Step 1: Sample Preparation
-
Action: For NMR, dissolve 5-10 mg of the analyte in 0.6 mL of anhydrous CDCl3 . For FT-IR, use the sample neat.
-
Causality: 2,3,3-trimethylindolenine is a liquid at room temperature[6], making it ideal for neat Attenuated Total Reflectance (ATR) FT-IR. Avoid protic NMR solvents (like CD3OD ) to prevent potential hydrogen bonding that broadens the C=N signal or causes trace solvolysis of the imine bond over time.
Step 2: FT-IR (ATR) Acquisition
-
Action: Scan from 4000 to 400 cm⁻¹ using a diamond ATR crystal.
-
Validation: First, verify the absence of N−H stretches (>3200 cm⁻¹) to confirm both candidates are fully substituted tertiary amines/imines. Next, differentiate the isomers based on the sharp C=N stretch at ~1570 cm⁻¹ (Indolenine) versus standard aromatic C=C breathing modes (Indole)[5].
Step 3: High-Resolution NMR Acquisition ( 1 H and 13 C)
-
Action: Acquire 1 H (16 scans) and 13 C (512 scans) spectra at 298 K.
-
Validation (The Cross-Check):
-
If the sample is 2,3,3-trimethyl-3H-indole: The 1 H NMR will show a distinct 6H singlet at ~1.3 ppm. Crucially , this must perfectly correlate with a 13 C quaternary carbon peak at ~54 ppm and a highly deshielded imine carbon at ~188 ppm[3][4]. If the 188 ppm peak is missing, the sample has degraded.
-
If the sample is 1,2,3-trimethylindole: The 1 H NMR will show a 3H singlet shifted downfield to ~3.6 ppm. The self-validating check requires that the 13 C NMR lacks any peaks above 150 ppm, confirming the fully aromatic, unbroken pyrrole ring[1].
-
References
-
PubChem: 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427. National Institutes of Health (NIH).7
-
Benchchem: 2,3,3-Trimethylindolenine | 1640-39-7. Benchchem.3
-
ChemSpider / SyntheticPage: Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine. ChemSpider.4
-
NIST WebBook: 3H-Indole, 2,3,3-trimethyl- IR Spectrum. National Institute of Standards and Technology.5
-
PubChem: 3H-Indole, 2,3,3-trimethyl- Physical Properties. National Institutes of Health (NIH).6
-
Beilstein Journals: Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. Beilstein Journal of Organic Chemistry.2
-
University of Exeter: Three-component spiropyran synthesis via tandem alkylation-condensation. University of Exeter.1
Sources
- 1. ore.exeter.ac.uk [ore.exeter.ac.uk]
- 2. BJOC - Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]
- 6. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,2,3-Trimethyl-1H-benzo[g]indole
Advanced Handling and PPE Protocol for 1,2,3-Trimethyl-1H-benzo[g]indole A Mechanistic Approach to Laboratory Safety and Chemical Containment
Chemical Profile & Hazard Causality
1,2,3-Trimethyl-1H-benzo[g]indole is a highly lipophilic, polycyclic aromatic nitrogen heterocycle utilized in advanced drug development and materials science. To establish a rigorous safety protocol, researchers must first understand the structural pharmacokinetics and toxicological potential of this specific derivative.
-
Lipophilicity and Dermal Penetration: The addition of three methyl groups at the 1 (N-methyl), 2, and 3 positions of the benzo[g]indole core significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the lipid bilayer of the stratum corneum, elevating the risk of systemic toxicity via dermal exposure compared to non-alkylated indoles.
-
Core Toxicity: The parent scaffold, 1H-Benzo[g]indole (CAS 233-34-1), is established as an acute oral toxicant (GHS H301) and a severe eye damage agent (GHS H318). Furthermore, planar polycyclic aromatic structures carry inherent risks of DNA intercalation and phototoxicity.
-
Particulate Aerosolization: As a dry solid, the compound is prone to electrostatic charging. If aerosolized, it creates a severe inhalation hazard and respiratory tract irritation[1].
Personal Protective Equipment (PPE) Matrix
Because 1,2,3-Trimethyl-1H-benzo[g]indole presents simultaneous contact, absorption, and inhalation hazards, PPE selection must prioritize both chemical resistance and particulate barrier efficacy.
| Protection Zone | Required PPE | Mechanistic Justification |
| Ocular/Facial | Snug-fitting chemical splash goggles + Face shield | Prevents micro-particulate ingress and protects against severe eye damage (H318). |
| Dermal (Hands) | Double-gloving: Nitrile (outer, 8 mil) over Neoprene (inner) | Nitrile resists organic solvents used during dissolution; Neoprene provides a broad-spectrum barrier against lipophilic permeation[2]. |
| Dermal (Body) | Flame-resistant (FR) laboratory coat + Tyvek sleeves | Prevents the accumulation of electrostatic powder on porous cotton clothing[3]. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator | Mandatory to prevent the inhalation of aerosolized fine powders,[1]. |
Operational Workflow & Handling Protocol
A self-validating protocol ensures that every procedural step inherently prevents the next potential point of failure.
Operational workflow for safe handling and containment of 1,2,3-Trimethyl-1H-benzo[g]indole.
Step-by-Step Methodology:
-
Environmental Containment: Conduct all weighing and transfer operations within a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood with a verified face velocity of 0.4–0.6 m/s[2].
-
Electrostatic Mitigation: Pass an anti-static bar (polonium-210 or ionizing blower) over the sealed chemical container and weighing spatulas before opening. Causality: Highly lipophilic, dry powders generate static electricity; neutralizing the charge prevents sudden aerosolization upon opening, mitigating inhalation risks[1].
-
Weighing Execution: Tare a conductive aluminum weighing boat. Do not use polystyrene boats, which exacerbate static cling. Transfer the solid using a grounded stainless-steel micro-spatula.
-
In-Situ Dissolution: If preparing stock solutions, add the organic solvent (e.g., DMSO, Dichloromethane) directly to the weighing vessel inside the fume hood. Causality: Transporting dry, highly active powders across the lab increases exposure risk; transporting a capped solution mitigates this hazard.
Decontamination & Disposal Plan
Standard soap and water are insufficient for lipophilic polycyclic compounds. A chemical-specific decontamination approach is required.
Decontamination Protocol:
-
Solvent Wipe: Dampen a lint-free wipe with Isopropanol or Ethanol. Wipe down the balance, spatulas, and fume hood surface. Causality: The organic solvent solubilizes the lipophilic 1,2,3-Trimethyl-1H-benzo[g]indole residues that water cannot wash away.
-
Surfactant Wash: Follow the solvent wipe with a 1% Alconox (or similar high-pH surfactant) aqueous solution wipe to trap the solubilized compound in micelles.
-
Final Rinse: Wipe with distilled water to remove surfactant residue.
Waste Disposal:
-
Do not discharge into the sanitary sewer[1].
-
Collect all contaminated wipes, gloves, and empty vials in a rigid, leak-proof hazardous waste container labeled: "Hazardous Waste: Toxic Polycyclic Aromatic Solid".
-
Dispose of the contents via a licensed EPA/RCRA hazardous waste contractor in accordance with local and international regulations[4].
References[1] Title: 1H-Benzo[g]indole 97% Safety Information | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com/US/en/product/aldrich/684910[4] Title: INDOLE, AR GRADE (1-Benzo-Pyrrole) MSDS | Source: TM Media | URL: https://www.tmmedia.in[2] Title: SAFETY DATA SHEET - Indole | Source: Fisher Scientific | URL:https://www.fishersci.com[3] Title: Personal protective equipment for handling 4-Methyl-2,1,3-benzothiadiazole | Source: Benchchem | URL: https://www.benchchem.com[5] Title: Safety data sheet - Indole | Source: CPAChem | URL:https://www.cpachem.com
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
